5-(aminomethyl)-N,N-dimethylpyridin-2-amine
Description
Properties
IUPAC Name |
5-(aminomethyl)-N,N-dimethylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-11(2)8-4-3-7(5-9)6-10-8/h3-4,6H,5,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIDKQVYACIBPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588521 | |
| Record name | 5-(Aminomethyl)-N,N-dimethylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
354824-17-2 | |
| Record name | 5-(Aminomethyl)-N,N-dimethylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(aminomethyl)-N,N-dimethylpyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: 5-(aminomethyl)-N,N-dimethylpyridin-2-amine (CAS 354824-17-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(aminomethyl)-N,N-dimethylpyridin-2-amine is a substituted pyridine derivative that has garnered interest within the drug discovery and development landscape. Its characterization as a "Protein Degrader Building Block" suggests its primary utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] This guide provides a comprehensive overview of the available technical data for this compound, including its physicochemical properties, and potential applications in targeted protein degradation.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below. It is important to note that while some experimental data is available, certain parameters are based on computational predictions.
| Property | Value | Source |
| CAS Number | 354824-17-2 | [1] |
| Molecular Formula | C₈H₁₃N₃ | [1] |
| Molecular Weight | 151.21 g/mol | [2] |
| Predicted pKa | 8.18 ± 0.29 | [2] |
| Purity | ≥98% | [1] |
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available, general synthetic strategies for related aminopyridine derivatives can provide insight into its potential preparation. One common approach involves the amination of a suitable pyridine precursor. For instance, the synthesis of 3-amino-5-bromopyridine derivatives has been achieved through microwave-assisted reaction of 3,5-dibromopyridine with an excess of an aliphatic amine.[3] Another relevant synthesis is the preparation of 2-amino-5-methyl-pyridine, which can be produced from 3-methyl-pyridine and sodamide.
Characterization of this compound would typically involve standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the chemical structure and purity of the compound.
-
Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Application in Targeted Protein Degradation (PROTACs)
The designation of this compound as a "Protein Degrader Building Block" strongly indicates its role as a component in the design of PROTACs.[1] PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.
The aminopyridine moiety of this compound is likely designed to function as a ligand for an E3 ubiquitin ligase. By binding to the E3 ligase, the PROTAC brings the target protein into close proximity, facilitating the transfer of ubiquitin to the target protein. This polyubiquitination marks the target protein for degradation by the proteasome.
Logical Workflow for PROTAC Development:
Caption: Workflow of PROTAC design and mechanism of action.
While the specific E3 ligase recruited by this compound has not been explicitly documented in the available literature, aminopyridine scaffolds are known to be explored as ligands for various E3 ligases in the development of novel PROTACs. The identification of the specific E3 ligase is a critical step in the development and characterization of any new PROTAC.
Potential Signaling Pathway Involvement
The potential of aminopyridine derivatives to modulate cellular signaling is highlighted by research on similar compounds. For instance, a study on N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives demonstrated their activity as potent and selective inhibitors of Janus kinase 2 (JAK2). This suggests that PROTACs incorporating this compound could potentially be designed to target components of the JAK-STAT signaling pathway, which is often dysregulated in cancer and inflammatory diseases.
Hypothetical Signaling Pathway Intervention:
Caption: Hypothetical targeting of the JAK-STAT pathway by a PROTAC.
Safety and Handling
Detailed safety and handling information for this compound is not extensively documented. Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area, preferably in a fume hood. For specific handling and storage recommendations, it is advisable to consult the Safety Data Sheet (SDS) provided by the supplier.[4]
Conclusion
This compound is a valuable chemical entity for researchers and drug development professionals, particularly those working in the field of targeted protein degradation. Its role as a building block for PROTACs opens up possibilities for the development of novel therapeutics against a wide range of diseases. Further experimental characterization of its physicochemical properties, a detailed elucidation of its synthesis, and identification of the specific E3 ligases it recruits will be crucial for its full exploitation in drug discovery. The structural similarity to known kinase inhibitors also suggests that this scaffold may have inherent biological activity that could be leveraged in the design of future therapeutics.
References
An In-depth Technical Guide on 5-(aminomethyl)-N,N-dimethylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the chemical structure and properties of 5-(aminomethyl)-N,N-dimethylpyridin-2-amine, a compound of interest in chemical and pharmaceutical research.
Chemical Identity and Structure
The compound this compound is a substituted pyridine derivative. Its structure consists of a central pyridine ring functionalized with a dimethylamino group at the second position and an aminomethyl group at the fifth position.
IUPAC Name: The formally accepted IUPAC name for this compound is This compound .[1]
Synonyms: It is also known by other names, including 6-(Dimethylamino)-3-pyridinemethanamine.[2]
The chemical structure can be unambiguously represented by the SMILES (Simplified Molecular-Input Line-Entry System) string: CN(C)C1=NC=C(C=C1)CN.[1][2]
Structural Diagram
The two-dimensional structure of the molecule is depicted below, illustrating the connectivity of the atoms.
Physicochemical Properties and Identifiers
A summary of the key quantitative data and identifiers for this compound is provided in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₃N₃ | [1][2][3] |
| Molecular Weight | 151.21 g/mol | [2][3] |
| Monoisotopic Mass | 151.110947427 Da | [1][2] |
| CAS Number | 354824-17-2 | [2][3][4] |
| PubChem CID | 16788596 | [1][2] |
| Predicted pKa | 8.18 ± 0.29 | [2] |
| Predicted XLogP3-AA | 0.2 | [1][2] |
| Canonical SMILES | CN(C)C1=NC=C(C=C1)CN | [1][2] |
| InChI Key | YJIDKQVYACIBPR-UHFFFAOYSA-N | [1][2] |
Context and Availability
This compound is listed as a building block for protein degraders, indicating its potential utility in the development of targeted protein degradation technologies, such as Proteolysis-Targeting Chimeras (PROTACs).[3] It is available from various chemical suppliers for research and development purposes.
Due to the specific nature of this inquiry focusing on the fundamental chemical identity of this compound, comprehensive experimental protocols, signaling pathway analyses, and extensive quantitative data from specific applications are not available within the scope of this guide. Such information would be found in peer-reviewed research articles detailing the use of this specific molecule in a particular biological or chemical context. No such specific research applications were found in the initial search.
References
An In-depth Technical Guide to the Predicted Physicochemical Properties of 5-(aminomethyl)-N,N-dimethylpyridin-2-amine
This technical guide provides a comprehensive overview of the predicted acid dissociation constant (pKa) and a qualitative assessment of the aqueous solubility of the compound 5-(aminomethyl)-N,N-dimethylpyridin-2-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering insights into the key physicochemical properties that influence a compound's behavior in biological systems.
Predicted Physicochemical Data
Table 1: Predicted Physicochemical Properties of this compound
| Parameter | Predicted Value | Method |
| pKa | 8.18 ± 0.29[1] | Computational Prediction |
| Aqueous Solubility | Not available | - |
Note on Solubility: A predicted or experimental value for the aqueous solubility of this compound is not currently available in public databases. However, based on its structure, which includes a polar aminomethyl group, a basic dimethylamino group, and a pyridine ring, the compound is expected to exhibit some degree of aqueous solubility. The solubility of substituted pyridines is influenced by the nature of their substituents; for instance, ionizable groups like amines tend to increase water solubility compared to nonpolar alkyl groups[2]. The amine groups in this compound will be protonated at physiological pH (around 7.4), which would further enhance its solubility in aqueous media.
Computational and Experimental Workflow
The determination of physicochemical properties such as pKa and solubility is a fundamental step in the characterization of new chemical entities. The process typically involves both in silico prediction and experimental validation.
Ionization State and pH
The predicted pKa of 8.18 for this compound indicates that the compound will exist in different ionization states depending on the pH of the surrounding environment. At a pH below the pKa, the protonated form will predominate, while at a pH above the pKa, the neutral form will be more abundant. The presence of two basic nitrogen atoms (the aminomethyl group and the dimethylamino group) suggests the possibility of multiple protonation steps. The provided predicted pKa likely corresponds to the most basic site.
Experimental Protocols
While specific experimental data for the target compound is unavailable, the following are detailed, generalized protocols for the experimental determination of pKa and aqueous solubility, applicable to amine-containing compounds.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a widely used and accurate method for determining the pKa of ionizable compounds.[3][4][5][6]
Principle: A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of the compound (e.g., 1 mM) in deionized water or a suitable co-solvent if solubility is low.[6][7]
-
Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).[6][7]
-
To maintain a constant ionic strength, a background electrolyte (e.g., 0.15 M KCl) is added to the sample solution.[6][7]
-
-
Titration Procedure:
-
Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[7]
-
Place a known volume of the compound solution into a temperature-controlled vessel and immerse the calibrated pH electrode and a stirrer.
-
If the compound is a base, titrate with the standardized acid solution. Add the titrant in small, precise increments.
-
After each addition, allow the pH to stabilize before recording the pH and the volume of titrant added.[4]
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added to generate a titration curve.
-
The equivalence point is the point of steepest slope on the curve.
-
The pKa is equal to the pH at the point where half of the volume of titrant required to reach the equivalence point has been added.
-
The experiment should be performed in triplicate to ensure reproducibility.[6][7]
-
Determination of Aqueous Solubility by the Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility.[8][9]
Principle: An excess amount of the solid compound is equilibrated with a specific volume of an aqueous buffer at a constant temperature. After equilibrium is reached, the concentration of the dissolved compound in the supernatant is determined.
Methodology:
-
Sample Preparation:
-
Add an excess amount of the solid compound to a vial containing a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
-
The use of an excess of the solid ensures that a saturated solution is formed.
-
-
Equilibration:
-
Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[8]
-
-
Phase Separation:
-
Quantification:
-
The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
A calibration curve is prepared using standard solutions of the compound of known concentrations to quantify the amount in the sample.
-
-
Data Reporting:
-
The solubility is reported in units of mass per volume (e.g., mg/mL or µg/mL) or molarity (e.g., mM or µM).
-
Conclusion
This technical guide has summarized the predicted pKa of this compound and provided a framework for understanding its potential aqueous solubility. The provided experimental protocols offer standardized methods for the empirical determination of these crucial physicochemical parameters. The interplay of these properties, as visualized in the provided diagrams, is fundamental to the rational design and development of new therapeutic agents. Further experimental validation is necessary to confirm the computationally predicted data and to fully characterize the physicochemical profile of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models [mdpi.com]
- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. enamine.net [enamine.net]
- 9. Aqueous Solubility Assay - Enamine [enamine.net]
Spectroscopic and Spectrometric Characterization of 5-(aminomethyl)-N,N-dimethylpyridin-2-amine: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound 5-(aminomethyl)-N,N-dimethylpyridin-2-amine. Due to the limited availability of public experimental data for this specific molecule, this document presents predicted data, expected spectral characteristics based on analogous structures, and comprehensive experimental protocols for acquiring and analyzing this information.
Compound Overview
Compound Name: this compound CAS Number: 354824-17-2[1][2] Molecular Formula: C₈H₁₃N₃[1][2] Molecular Weight: 151.21 g/mol [1]
Mass Spectrometry Data
Table 1: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 152.11823 |
| [M+Na]⁺ | 174.10017 |
| [M-H]⁻ | 150.10367 |
| [M+NH₄]⁺ | 169.14477 |
| [M+K]⁺ | 190.07411 |
| [M]⁺ | 151.11040 |
Source: PubChem CID 16788596[3]
NMR Spectroscopy Data (Predicted and Expected)
Experimental NMR data for this compound is not currently published. However, based on the chemical structure and analysis of similar aminopyridine compounds, a predicted ¹H NMR spectrum can be outlined. The expected chemical shifts (δ) are given in parts per million (ppm) relative to a standard reference such as tetramethylsilane (TMS).
Structure for NMR Assignment:
Table 2: Expected ¹H NMR Spectral Data
| Proton | Multiplicity | Expected Chemical Shift (ppm) | Notes |
| H-3 | Doublet | ~6.4-6.6 | |
| H-4 | Doublet of Doublets | ~7.2-7.4 | |
| H-6 | Singlet (or narrow doublet) | ~7.8-8.0 | |
| -CH₂- | Singlet | ~3.6-3.8 | |
| -N(CH₃)₂ | Singlet | ~3.0-3.2 | |
| -NH₂ | Broad Singlet | Variable | Exchangeable with D₂O |
Table 3: Expected ¹³C NMR Spectral Data
| Carbon | Expected Chemical Shift (ppm) |
| C-2 | ~158-160 |
| C-3 | ~105-107 |
| C-4 | ~137-139 |
| C-5 | ~120-122 |
| C-6 | ~148-150 |
| -CH₂- | ~45-47 |
| -N(CH₃)₂ | ~38-40 |
Experimental Protocols
The following are detailed methodologies for conducting NMR and mass spectrometry analysis on this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials and Equipment:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for the appropriate nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
Process the data using Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
-
Process the data similarly to the ¹H spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Materials and Equipment:
-
This compound sample
-
High-purity solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer with a suitable ionization source (e.g., ESI, APCI)
-
Liquid chromatography (LC) system (for LC-MS)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is recommended for this compound due to the presence of basic nitrogen atoms.
-
Mass Analysis:
-
Full Scan Mode: Acquire a full scan mass spectrum to identify the protonated molecule [M+H]⁺.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern. This is crucial for structural confirmation.
-
-
Data Analysis:
-
Determine the accurate mass of the parent ion and compare it to the calculated exact mass.
-
Analyze the fragmentation pattern to identify characteristic losses and confirm the compound's structure.
-
Visualized Workflows
The following diagrams illustrate the general experimental workflows for NMR and mass spectrometry.
Caption: General workflow for NMR spectroscopy.
Caption: General workflow for mass spectrometry.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of 5-(aminomethyl)-N,N-dimethylpyridin-2-amine
This technical guide provides a detailed overview of a viable synthetic pathway for this compound, a pyridine derivative of interest in medicinal chemistry and drug development. The synthesis involves a multi-step process commencing from commercially available precursors. This document outlines the synthetic strategy, detailed experimental protocols, and relevant quantitative data.
Synthetic Strategy Overview
The synthesis of this compound can be efficiently achieved through a three-step sequence. The general workflow begins with the preparation of a key intermediate, 5-bromo-N,N-dimethylpyridin-2-amine. This is followed by a palladium-catalyzed cyanation to introduce a nitrile group, which is subsequently reduced to the desired primary amine.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 5-Bromo-N,N-dimethylpyridin-2-amine
The initial step involves the N-methylation of 2-amino-5-bromopyridine. This transformation introduces the N,N-dimethylamino moiety, a key structural feature of the target molecule.[1]
Reaction Scheme:
2-Amino-5-bromopyridine → 5-Bromo-N,N-dimethylpyridin-2-amine
Protocol:
-
To a solution of 2-amino-5-bromopyridine in a suitable solvent (e.g., DMF or THF), a base such as sodium hydride (NaH) is added portion-wise at 0 °C under an inert atmosphere.
-
The reaction mixture is stirred for a period to allow for the formation of the corresponding sodium salt.
-
Methyl iodide (CH₃I) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford 5-bromo-N,N-dimethylpyridin-2-amine.
Step 2: Synthesis of 2-(Dimethylamino)pyridine-5-carbonitrile
This step involves a palladium-catalyzed cyanation reaction, replacing the bromine atom with a nitrile group.
Reaction Scheme:
5-Bromo-N,N-dimethylpyridin-2-amine → 2-(Dimethylamino)pyridine-5-carbonitrile
Protocol:
-
In a reaction vessel, 5-bromo-N,N-dimethylpyridin-2-amine, a cyanide source (e.g., zinc cyanide, Zn(CN)₂), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand like dppf), and a solvent (e.g., DMF or DMA) are combined under an inert atmosphere.
-
The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C.
-
The progress of the reaction is monitored by TLC or LC-MS.
-
Once the starting material is consumed, the reaction mixture is cooled to room temperature.
-
The mixture is then diluted with water and the product is extracted with an organic solvent.
-
The combined organic extracts are washed, dried, and concentrated.
-
Purification by column chromatography yields the desired 2-(dimethylamino)pyridine-5-carbonitrile.
Step 3: Synthesis of this compound
The final step is the reduction of the nitrile group to a primary amine. Catalytic hydrogenation is a common and efficient method for this transformation.[2][3]
Reaction Scheme:
2-(Dimethylamino)pyridine-5-carbonitrile → this compound
Protocol:
-
2-(Dimethylamino)pyridine-5-carbonitrile is dissolved in a suitable solvent, such as methanol or ethanol, often with the addition of ammonia to suppress the formation of secondary amine byproducts.[2]
-
A hydrogenation catalyst, for instance, Raney nickel, palladium on carbon (Pd/C), or platinum dioxide (PtO₂), is added to the solution.[2][3]
-
The reaction mixture is then subjected to a hydrogen atmosphere (typically from a balloon or in a high-pressure reactor).
-
The reaction is stirred at room temperature or with gentle heating until the uptake of hydrogen ceases.
-
The catalyst is removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure to give the crude product.
-
If necessary, the product can be further purified by distillation or crystallization to yield this compound.
Quantitative Data
The following table summarizes representative quantitative data for the key transformations in the synthesis. Yields and purity are based on typical outcomes for analogous reactions reported in the literature.
| Step | Transformation | Reactants | Catalyst/Reagent | Solvent | Yield (%) | Purity (%) |
| 1 | N-Methylation | 2-Amino-5-bromopyridine, Methyl Iodide | NaH | DMF | 70-85 | >95 |
| 2 | Cyanation | 5-Bromo-N,N-dimethylpyridin-2-amine, Zn(CN)₂ | Pd(PPh₃)₄ | DMF | 60-80 | >95 |
| 3 | Nitrile Reduction | 2-(Dimethylamino)pyridine-5-carbonitrile, H₂ | Raney Nickel | MeOH | 85-95 | >98 |
Reaction Mechanism Visualization
The reduction of a nitrile to a primary amine via catalytic hydrogenation involves the addition of hydrogen across the carbon-nitrogen triple bond.
Caption: Simplified mechanism of nitrile reduction to a primary amine.
References
Navigating the Frontier of Targeted Protein Degradation: A Guide to Building Blocks for PROTACs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable." At the heart of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest. This guide provides a comprehensive overview of the building blocks used to construct these powerful molecules, with a focus on the principles of their design, synthesis, and evaluation.
While the compound 5-(aminomethyl)-N,N-dimethylpyridin-2-amine is commercially available and categorized as a "Protein Degrader Building Block"[1], a detailed exploration of its specific applications, including quantitative performance data and established experimental protocols, is not extensively documented in publicly available scientific literature. Therefore, this guide will focus on the well-established principles and components used in PROTAC development, drawing upon extensively characterized building blocks that recruit von Hippel-Lindau (VHL) and Cereblon (CRBN) E3 ubiquitin ligases.
The Architecture of a PROTAC: A Tripartite Molecular Bridge
PROTACs are modular molecules consisting of three key components: a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3][4] This tripartite structure enables the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[5][6]
Caption: General mechanism of action for a PROTAC molecule.
Core Building Blocks for PROTAC Synthesis
The modular nature of PROTACs allows for the systematic optimization of their degradation activity through the combinatorial assembly of different building blocks.
| Building Block Category | Description | Examples |
| E3 Ligase Ligands | These moieties bind to an E3 ubiquitin ligase, hijacking its function to target a specific protein. The choice of E3 ligase ligand can influence the tissue distribution and degradation efficiency of the PROTAC. | VHL Ligands: Derivatives of VH032.[7] CRBN Ligands: Thalidomide, Pomalidomide, and Lenalidomide derivatives.[8] IAP Ligands: Bestatin and other SMAC mimetics.[9] MDM2 Ligands: Nutlin derivatives.[10] |
| Linkers | The linker connects the two ligands and its length, rigidity, and chemical composition are critical for the stability and efficacy of the ternary complex. | Alkyl Chains: Provide flexibility. Polyethylene Glycol (PEG): Enhance solubility and pharmacokinetic properties.[11] Alkynes/Azides: For use in "click chemistry" conjugation. |
| Protein of Interest (POI) Ligands | A ligand with known affinity for the target protein. The development of PROTACs has enabled the targeting of proteins that have been difficult to inhibit with traditional small molecules. | BET Bromodomains (e.g., BRD4): JQ1 and its analogues.[5][8] Kinases: Various kinase inhibitors. Nuclear Receptors: Ligands for androgen and estrogen receptors. |
Quantitative Analysis of PROTAC Performance
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. Key parameters used to quantify this activity include the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation achievable).
The following table presents representative data for well-characterized BRD4-targeting PROTACs, illustrating the range of potencies that can be achieved.
| PROTAC | E3 Ligase Recruited | Target Protein | DC50 | Dmax | Cell Line |
| dBET1 | CRBN | BRD4 | 8 nM | >95% | 22Rv1 |
| MZ1 | VHL | BRD4 | 25 nM | >90% | HeLa |
| ARV-825 | CRBN | BRD4 | <1 nM | >95% | RS4;11 |
| Compound 6b | CRBN | BRD4 | N/A | Dependent on dose | HCC1806, HCC1937 |
| ZXH-3-26 | VHL | BRD4 | 5 nM (at 5h) | N/A | N/A |
Note: The data presented are compiled from various sources and experimental conditions may differ.[8]
Experimental Protocols
General Protocol for PROTAC Synthesis via Amide Coupling
This protocol describes a common method for the final step in PROTAC synthesis, where the E3 ligase ligand-linker intermediate is coupled to the POI ligand.
-
Dissolution: Dissolve the POI ligand (containing a carboxylic acid) and the E3 ligase ligand-linker (containing a terminal amine) in a suitable aprotic solvent such as dimethylformamide (DMF).
-
Activation: Add a peptide coupling reagent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA) to the solution to activate the carboxylic acid.
-
Coupling: Stir the reaction mixture at room temperature for several hours to overnight to allow for amide bond formation.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The crude product is then purified using an appropriate chromatographic technique, such as reversed-phase HPLC, to yield the final PROTAC.
Protocol for Assessing Protein Degradation by Western Blot
Western blotting is a widely used technique to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified period (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the target protein. A primary antibody for a loading control protein (e.g., α-tubulin, GAPDH) should also be used to ensure equal protein loading.
-
Detection and Analysis: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize the target protein signal to the loading control. The percentage of degradation is then calculated relative to the vehicle-treated control.
Caption: A typical experimental workflow for the evaluation of a PROTAC's degradation efficacy.
Conclusion
The development of PROTACs and other TPD strategies represents a paradigm shift in drug discovery. The ability to design and synthesize these molecules through the modular assembly of building blocks provides a powerful platform for creating novel therapeutics. While the specific utility of emerging building blocks like this compound is yet to be fully elucidated in the scientific literature, the foundational principles of PROTAC design and evaluation outlined in this guide provide a robust framework for the continued advancement of this exciting field. A thorough understanding of the interplay between E3 ligase ligands, linkers, and POI binders, coupled with rigorous quantitative analysis, is essential for the successful development of the next generation of protein degraders.
References
- 1. calpaclab.com [calpaclab.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 45715-13-7|N,5-Dimethylpyridin-2-amine|BLD Pharm [bldpharm.com]
- 4. 5-bromo-N,N-dimethylpyridin-2-amine | C7H9BrN2 | CID 3803041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alchempharmtech.com [alchempharmtech.com]
- 6. Page loading... [wap.guidechem.com]
- 7. CAS#:2624417-39-4 | this compound 3hcl | Chemsrc [chemsrc.com]
- 8. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 9. acgpubs.org [acgpubs.org]
- 10. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 11. US2456379A - 2-amino-5-methyl pyridine and process of making it - Google Patents [patents.google.com]
The Strategic Integration of 5-(aminomethyl)-N,N-dimethylpyridin-2-amine in the Design of Akt-Targeting PROTACs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). The design of a potent and selective PROTAC is a multifactorial process, heavily reliant on the judicious selection of a high-affinity ligand for the POI. This technical guide provides an in-depth exploration of the role of 5-(aminomethyl)-N,N-dimethylpyridin-2-amine, a known inhibitor of the Akt kinase, as a foundational building block in the design of Akt-targeting PROTACs. We will delve into the rationale for targeting Akt, the design and synthesis of PROTACs incorporating this aminopyridine warhead, and the critical experimental assays required for their comprehensive evaluation.
Introduction: The Rationale for Targeting Akt Kinase
The serine/threonine kinase Akt (also known as Protein Kinase B) is a pivotal node in the PI3K/Akt/mTOR signaling pathway, a cascade that is frequently dysregulated in a multitude of human cancers. This pathway governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Hyperactivation of Akt is a common oncogenic driver, making it a prime therapeutic target.
While traditional small-molecule inhibitors have been developed to target the kinase activity of Akt, they often face challenges such as the development of resistance and off-target effects. PROTACs offer a distinct and potentially more advantageous therapeutic strategy by inducing the degradation of the entire Akt protein, thereby eliminating both its catalytic and non-catalytic functions.
This compound as an Akt Warhead
The compound this compound has been identified as a ligand for Akt, making it a suitable "warhead" for an Akt-targeting PROTAC. Its aminopyridine scaffold serves as a key recognition motif for the Akt kinase domain. The primary amine handle provides a convenient attachment point for a linker, which in turn is connected to an E3 ligase ligand.
PROTAC Design and Synthesis
The construction of an Akt-targeting PROTAC using this compound involves the strategic assembly of three key components: the Akt ligand (warhead), a linker, and an E3 ligase ligand.
Components of an Akt-Targeting PROTAC
-
Protein of Interest (POI) Ligand: this compound.
-
E3 Ligase Ligand: Commonly used ligands include derivatives of thalidomide or pomalidomide for Cereblon (CRBN) recruitment, or VHL-1 for von Hippel-Lindau (VHL) E3 ligase recruitment.
-
Linker: The linker's length, composition (e.g., PEG, alkyl chains), and attachment points are critical for optimal ternary complex formation and subsequent degradation.
General Synthetic Strategy
A common synthetic approach involves a convergent strategy where the Akt ligand and the E3 ligase ligand are functionalized with complementary reactive groups on their respective linkers, followed by a final coupling step. A representative synthetic scheme is outlined below.
Caption: General synthetic workflow for an Akt-targeting PROTAC.
Experimental Evaluation of Akt-Targeting PROTACs
A rigorous and systematic evaluation is crucial to characterize the biological activity of newly synthesized Akt PROTACs. This involves a series of biochemical and cell-based assays.
Biochemical Assays
These assays are designed to quantify the binding affinities of the PROTAC for its individual targets and the stability of the ternary complex.
| Assay | Purpose | Typical Metrics |
| Isothermal Titration Calorimetry (ITC) | To determine the binding affinity (Kd) of the warhead for Akt and the E3 ligase ligand for its E3 ligase. | Kd |
| Surface Plasmon Resonance (SPR) | An alternative to ITC for measuring binding kinetics and affinity. | Kd, kon, koff |
| Time-Resolved FRET (TR-FRET) | To assess the formation of the ternary complex (Akt-PROTAC-E3 ligase) in a cell-free system. | EC50 |
Cellular Assays
These assays evaluate the ability of the PROTAC to induce the degradation of Akt in a cellular context and the downstream functional consequences.
| Assay | Purpose | Typical Metrics |
| Western Blot | To directly measure the reduction in Akt protein levels following PROTAC treatment. | DC50, Dmax |
| In-Cell ELISA / High-Content Imaging | Quantitative, higher-throughput methods to measure Akt protein levels. | DC50, Dmax |
| HiBiT Assay | A sensitive, real-time assay to monitor the kinetics of Akt degradation in live cells. | Degradation Rate |
| Phospho-Akt Western Blot | To assess the functional consequence of Akt degradation by measuring the levels of phosphorylated downstream targets (e.g., PRAS40, GSK3β). | IC50 |
| Cell Viability/Proliferation Assays | To determine the anti-proliferative effect of Akt degradation in cancer cell lines. | GI50 |
Detailed Experimental Protocols
Protocol: Western Blot for Akt Degradation
-
Cell Culture and Treatment: Plate cancer cells (e.g., LNCaP, MCF7) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the Akt PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against total Akt and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize the Akt signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
Protocol: TR-FRET for Ternary Complex Formation
-
Reagent Preparation: Prepare assay buffer (e.g., PBS with 0.1% BSA). Reconstitute fluorescently labeled anti-tag antibodies (e.g., anti-GST-terbium and anti-His-d2). Prepare purified, tagged Akt (e.g., His-tagged) and E3 ligase complex (e.g., GST-tagged VHL-ElonginB-ElonginC).
-
Assay Procedure: In a low-volume 384-well plate, add a serial dilution of the Akt PROTAC. Add the tagged Akt and E3 ligase complex. Add the labeled anti-tag antibodies.
-
Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the TR-FRET ratio and plot it against the PROTAC concentration to determine the EC50 for ternary complex formation.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action for an Akt-targeting PROTAC.
Caption: Experimental workflow for Akt PROTAC evaluation.
Conclusion
The strategic use of this compound as a warhead for Akt provides a solid foundation for the development of potent and selective Akt-degrading PROTACs. This approach holds significant promise for overcoming the limitations of traditional Akt inhibitors and offers a novel therapeutic avenue for the treatment of Akt-driven malignancies. A thorough understanding of the principles of PROTAC design, coupled with a rigorous application of the biochemical and cellular assays outlined in this guide, is essential for the successful progression of these next-generation therapeutics from the laboratory to the clinic.
An In-depth Technical Guide on 5-(aminomethyl)-N,N-dimethylpyridin-2-amine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct comprehensive data on the synthesis, biological activity, and specific signaling pathways of 5-(aminomethyl)-N,N-dimethylpyridin-2-amine derivatives is limited in publicly available scientific literature. This guide therefore focuses on a closely related and well-studied class of analogs: N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivatives . These compounds share key structural motifs and have demonstrated significant potential as selective kinase inhibitors, offering valuable insights for researchers in the field.
Introduction
The pyridine and pyrimidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. The 2-aminopyridine and 2-aminopyrimidine moieties, in particular, are key pharmacophores that can engage in critical hydrogen bonding interactions with protein targets. The incorporation of an aminomethyl group provides a versatile handle for derivatization and can influence solubility, cell permeability, and target engagement.
This technical guide provides a detailed overview of the synthesis, biological evaluation, and mechanism of action of N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivatives, which have emerged as potent and selective inhibitors of Janus kinase 2 (JAK2). The JAK-STAT signaling pathway is a critical regulator of cell growth, differentiation, and immune responses, and its dysregulation is implicated in various diseases, including myeloproliferative neoplasms (MPNs) and inflammatory conditions. The development of selective JAK2 inhibitors represents a promising therapeutic strategy for these disorders.
Synthesis of N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives
The synthesis of N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivatives typically involves a multi-step sequence. A general synthetic workflow is outlined below.
Caption: General synthetic workflow for N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivatives.
Detailed Experimental Protocol (Representative)
The following is a representative protocol for the synthesis of a key intermediate, adapted from documented procedures.
Synthesis of tert-butyl (4-((5-methyl-2-(phenylamino)pyrimidin-4-yl)amino)phenyl)methylcarbamate
-
Reaction Setup: To a solution of tert-butyl (4-aminophenyl)methylcarbamate (1.1 mmol) and 4-chloro-5-methyl-N-phenylpyrimidin-2-amine (1.0 mmol) in anhydrous 1,4-dioxane (10 mL) in a sealed tube, add cesium carbonate (2.0 mmol), Pd₂(dba)₃ (0.05 mmol), and Xantphos (0.1 mmol).
-
Reaction Conditions: Purge the reaction mixture with argon for 15 minutes. Seal the tube and heat the mixture at 100 °C for 12 hours.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in petroleum ether) to afford the desired product.
Subsequent deprotection of the Boc group using an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) yields the free amine, which can then be coupled with various carboxylic acids or sulfonyl chlorides to generate a library of final compounds.
Biological Activity and Quantitative Data
The primary biological target of the N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivatives discussed in the literature is JAK2. The inhibitory activity of these compounds is typically assessed using in vitro kinase assays.
In Vitro JAK Kinase Inhibition
The following table summarizes the inhibitory activity (IC₅₀ values) of representative compounds against a panel of JAK kinases.
| Compound ID | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) |
| Analog 1 | 193 | 5 | 273 | 206 |
| Analog 2 | >1000 | 12 | >1000 | >1000 |
| Analog 3 | 350 | 8 | 450 | 380 |
Data presented is representative and compiled from published studies on N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine analogs.
As the data indicates, these derivatives can exhibit high potency and selectivity for JAK2 over other JAK family members. This selectivity is a critical attribute for developing therapeutics with an improved safety profile, as inhibition of other JAK isoforms can lead to unwanted side effects.
Signaling Pathway
The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a principal signaling cascade that transduces signals from extracellular cytokines and growth factors to the nucleus, leading to the regulation of gene expression.
The JAK-STAT Signaling Pathway
The mechanism of action of these inhibitors involves the blockade of the ATP-binding site of the JAK2 kinase domain, thereby preventing the phosphorylation and activation of downstream STAT proteins.
Caption: The JAK-STAT signaling pathway and the mechanism of action of JAK2 inhibitors.
Pathway Description:
-
Cytokine Binding: An extracellular cytokine binds to its specific receptor on the cell surface.
-
Receptor Dimerization and JAK2 Activation: This binding induces receptor dimerization, bringing the associated JAK2 proteins into close proximity, leading to their trans-phosphorylation and activation.
-
STAT Phosphorylation: Activated JAK2 then phosphorylates specific tyrosine residues on the cytoplasmic tails of the receptors, creating docking sites for STAT proteins. JAK2 subsequently phosphorylates the recruited STATs.
-
STAT Dimerization: Phosphorylated STATs (p-STAT) dissociate from the receptor and form homodimers or heterodimers.
-
Nuclear Translocation: The STAT dimers translocate into the nucleus.
-
Gene Transcription: In the nucleus, STAT dimers bind to specific DNA response elements in the promoters of target genes, regulating their transcription.
The N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivatives act as ATP-competitive inhibitors of JAK2, preventing the phosphorylation of STATs and thereby blocking the entire downstream signaling cascade.
Conclusion and Future Directions
The N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine scaffold has proven to be a valuable starting point for the development of potent and selective JAK2 inhibitors. The data presented in this guide highlights the potential of these compounds as therapeutic agents for the treatment of myeloproliferative neoplasms and other diseases driven by aberrant JAK2 signaling.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: Further optimization of the scaffold to improve potency, selectivity, and pharmacokinetic properties.
-
Exploration of Novel Analogs: Synthesis and evaluation of derivatives of the core this compound structure to explore a wider chemical space.
-
In Vivo Efficacy and Safety Studies: Comprehensive preclinical evaluation of lead candidates in relevant animal models to assess their therapeutic potential and safety profiles.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals working on the discovery and development of novel kinase inhibitors based on the 2-aminopyridine and related heterocyclic scaffolds.
Commercial Suppliers and Technical Guide for 5-(aminomethyl)-N,N-dimethylpyridin-2-amine
For researchers, scientists, and drug development professionals, 5-(aminomethyl)-N,N-dimethylpyridin-2-amine is a key building block in the synthesis of various compounds with therapeutic potential. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and its application in the synthesis of nicotinamide derivatives.
Commercial Availability
This compound is readily available from several commercial chemical suppliers. Researchers can procure this compound from the following vendors, among others:
-
Amerigo Scientific: Offers the compound for research use.
-
CP Lab Safety: Supplies the compound with a minimum purity of 98% and categorizes it as a "Protein Degrader Building Block".[1]
-
BLD Pharm: Lists the compound and its dihydrochloride salt.
-
Alchem Pharmtech: Provides the compound with the catalog number Z-65222.
Physicochemical and Quantitative Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 354824-17-2 | CP Lab Safety[1] |
| Molecular Formula | C₈H₁₃N₃ | CP Lab Safety[1] |
| Molecular Weight | 151.2 g/mol | CP Lab Safety[1] |
| Purity | min 98% | CP Lab Safety[1] |
| Predicted pKa | 8.18 ± 0.29 | Guidechem |
Application in the Synthesis of Nicotinamide Derivatives
A significant application of this compound is in the synthesis of nicotinamide derivatives with potential therapeutic uses, as detailed in patent US20100222319A1.[2] The patent describes the preparation of these derivatives for use as anticancer agents.[2] The synthesis of this compound itself is referenced to the Journal of Agricultural and Food Chemistry, 2008, 56(1), 204-212.[2]
Experimental Protocol: Synthesis of a Nicotinamide Derivative
The following is a representative experimental protocol for the synthesis of a nicotinamide derivative using this compound as a key intermediate, based on the procedures outlined in patent US20100222319A1.[2]
Step 1: Amidation Reaction
-
A solution of a suitable dihalonicotinic acid (P1), for example, 2,6-dichloronicotinic acid, is prepared in a protic solvent such as an alcohol or water.[2]
-
An excess of an amine (R₄NH₂) is reacted with the dihalonicotinic acid derivative (P2) to form the corresponding amide (P3).[2] This reaction is typically carried out in the presence of a coupling agent like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and a base such as triethylamine in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at ambient temperature.[2]
Step 2: Suzuki Coupling
-
The resulting amide (P3) is then subjected to a Suzuki coupling reaction with a suitable boronic acid or ester. This step introduces further diversity into the molecule.
Step 3: Final Coupling with this compound
-
The product from the Suzuki coupling is then coupled with this compound. This is typically an amidation reaction where the carboxylic acid group of the intermediate is activated and then reacted with the primary amine of this compound.
Visualizations
Logical Workflow for the Synthesis of Nicotinamide Derivatives
The following diagram illustrates the logical workflow for the synthesis of nicotinamide derivatives, highlighting the role of this compound as a key building block.
Caption: Synthetic workflow for therapeutic nicotinamide derivatives.
Signaling Pathway Context
While a specific signaling pathway for the final nicotinamide derivatives is not detailed in the provided search results, their intended use as anticancer agents suggests they may target pathways involved in cell proliferation, survival, or apoptosis. The diagram below provides a generalized representation of how such a molecule might function.
Caption: Potential mechanism of action for anticancer nicotinamide derivatives.
References
Methodological & Application
Application Notes and Protocols for Amide Coupling Reactions Using 5-(aminomethyl)-N,N-dimethylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the use of 5-(aminomethyl)-N,N-dimethylpyridin-2-amine in amide coupling reactions. This reagent is a valuable building block in medicinal chemistry and drug discovery due to its bifunctional nature, incorporating both a primary amine for amide bond formation and a dimethylaminopyridine (DMAP)-like scaffold, which can potentially act as an internal catalyst.
Introduction
Amide bond formation is a cornerstone of synthetic organic and medicinal chemistry. The protocol described herein utilizes this compound as the amine component in a coupling reaction with a carboxylic acid. The primary aminomethyl group serves as the nucleophile for the acylation reaction. Standard coupling reagents can be employed to facilitate this transformation, leading to the synthesis of a wide array of substituted pyridine derivatives.
Data Presentation
Table 1: Optimized Reaction Protocol Components
| Reagent/Component | Molar Equiv. | Amount (for 1 mmol scale) | Role |
| Carboxylic Acid (R-COOH) | 1.0 | 1.0 mmol | Substrate |
| This compound | 1.1 | 166.3 mg (1.1 mmol) | Substrate |
| HATU | 1.2 | 456.3 mg (1.2 mmol) | Coupling Reagent |
| N,N-Diisopropylethylamine (DIPEA) | 2.5 | 436 µL (2.5 mmol) | Base |
| N,N-Dimethylformamide (DMF) | - | 5 mL | Solvent |
Table 2: Representative Reaction Optimization Study
| Entry | Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | HATU | DIPEA | DMF | 25 | 4 | 92 | >98 |
| 2 | HATU | Triethylamine | DMF | 25 | 4 | 85 | 97 |
| 3 | HATU | DIPEA | CH₂Cl₂ | 25 | 6 | 78 | 95 |
| 4 | EDC/HOBt | DIPEA | DMF | 25 | 12 | 88 | 96 |
| 5 | T3P | Pyridine | EtOAc | 50 | 3 | 90 | >98 |
Experimental Protocols
General Protocol for HATU-Mediated Amide Coupling
This protocol describes a general procedure for the coupling of a carboxylic acid with this compound using HATU as the coupling agent.
Materials:
-
Carboxylic acid (R-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 mmol, 1.0 equiv.).
-
Add this compound (1.1 mmol, 1.1 equiv.).
-
Dissolve the substrates in anhydrous DMF (5 mL).
-
Add HATU (1.2 mmol, 1.2 equiv.) to the solution.
-
Add DIPEA (2.5 mmol, 2.5 equiv.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature (25 °C) for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired amide product.
Visualizations
Reaction Mechanism
References
Experimental procedure for incorporating 5-(aminomethyl)-N,N-dimethylpyridin-2-amine into a PROTAC linker
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that co-opt the body's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that only block a protein's function, PROTACs trigger the complete removal of the target protein from the cell.[3] These heterobifunctional molecules consist of three key components: a ligand that binds the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5]
The linker is a critical determinant of a PROTAC's efficacy. Its length, rigidity, and chemical composition are crucial for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which ultimately leads to the target's ubiquitination and degradation by the proteasome.[6][7] The incorporation of specific chemical motifs, such as pyridine rings, into the linker can improve critical physicochemical properties, including aqueous solubility, metabolic stability, and cell permeability.[8][9]
This document provides a detailed experimental procedure for incorporating 5-(aminomethyl)-N,N-dimethylpyridin-2-amine , a versatile building block, into a PROTAC linker via a robust amide bond formation. The primary aliphatic amine on the aminomethyl group serves as an excellent nucleophile for coupling with a carboxylic acid-terminated linker or ligand.
PROTAC Mechanism of Action
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase.[10] This ternary complex formation facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein.[11] The resulting polyubiquitin chain acts as a signal for the 26S proteasome to recognize and degrade the protein.[1] The PROTAC molecule is then released and can act catalytically to induce the degradation of multiple target protein molecules.[10]
Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC is a multi-step process that requires careful planning and execution.[12] A common strategy involves the sequential coupling of the three core components.[4] The workflow below illustrates the incorporation of the aminopyridine moiety into a linker, followed by attachment to the remaining PROTAC components, and final purification.
Experimental Protocols
The following protocol details a robust and widely used method for amide bond formation using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), a common peptide coupling reagent.[13][14]
Protocol 1: HATU-Mediated Amide Coupling
Objective: To couple this compound with a carboxylic acid-terminated molecule (e.g., a linker precursor like Boc-NH-PEG3-COOH).
Materials:
-
Carboxylic acid component (1.0 equiv)
-
This compound (1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid component (1.0 equiv) in anhydrous DMF (to a concentration of approx. 0.1 M).
-
To the stirred solution, add HATU (1.2 equiv) followed by the dropwise addition of DIPEA (3.0 equiv).
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
In a separate vial, dissolve this compound (1.1 equiv) in a small amount of anhydrous DMF.
-
Add the amine solution dropwise to the activated carboxylic acid mixture.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).[13]
-
Once the reaction is complete, quench by adding water.
-
Dilute the mixture with a suitable organic solvent like ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine to remove unreacted acid and DMF.[13]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide-coupled product.
Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as LC-MS and NMR spectroscopy.[15]
Data Presentation
The choice of coupling reagents can influence reaction outcomes. The table below summarizes typical conditions for common amide coupling protocols suitable for this transformation.
| Coupling Reagent | Additive | Base | Solvent | Typical Yield (%) | Typical Purity (%) |
| HATU | None | DIPEA | DMF | 80 - 95 | >95 |
| EDC·HCl | HOBt | DIPEA | DCM/DMF | 70 - 90 | >95 |
| PyBOP | None | DIPEA | DMF | 75 - 95 | >95 |
Yields and purities are representative and may vary based on the specific substrates and reaction scale.[16][17]
Modular PROTAC Assembly
The synthesis of PROTACs is inherently modular, allowing for the combination of different building blocks to optimize degradation activity. The aminopyridine derivative can be viewed as a key module that is connected to the POI and E3 ligand modules via linker components.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. biopharma.co.uk [biopharma.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibit or destroy? Why PROTAC technology is emerging as a game changer for drug discovery and cancer therapy. | Revvity [revvity.com]
- 11. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
Protecting Group Strategy for the Primary Amine of 5-(aminomethyl)-N,N-dimethylpyridin-2-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide on the protecting group strategy for the primary amine of 5-(aminomethyl)-N,N-dimethylpyridin-2-amine. This compound features multiple nitrogen functionalities, necessitating a robust and selective protection strategy to enable successful synthetic transformations. The focus of this guide is on the application of common amine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).
Introduction
In the synthesis of complex molecules, particularly in medicinal chemistry and drug development, the use of protecting groups is a fundamental strategy to temporarily mask a reactive functional group, preventing it from interfering with reactions occurring elsewhere in the molecule. The primary aminomethyl group on the pyridine ring of this compound is a nucleophilic and basic center that often requires protection to achieve desired chemical outcomes. The choice of protecting group is critical and depends on the overall synthetic route, particularly the reaction conditions that will be employed in subsequent steps. An ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups.[1][2]
This application note details the selection, introduction, and cleavage of Boc, Cbz, and Fmoc protecting groups for the primary amine of this compound, providing detailed protocols and a comparative summary of their key features to aid in the design of effective synthetic strategies.
Protecting Group Selection and Strategy
The selection of a suitable protecting group is paramount for a successful multi-step synthesis. The Boc, Cbz, and Fmoc groups are all carbamate-based protections for amines and are widely used in organic synthesis.[3][4] Their distinct deprotection conditions allow for orthogonal strategies, where one group can be selectively removed in the presence of others.[5]
-
tert-Butoxycarbonyl (Boc): The Boc group is a popular choice due to its stability under a variety of conditions, including those that are basic and nucleophilic.[6][7] It is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][8]
-
Benzyloxycarbonyl (Cbz): The Cbz group is stable to both acidic and basic conditions, making it orthogonal to the Boc group.[9] Its removal is most commonly achieved through catalytic hydrogenolysis (e.g., H₂ with a palladium catalyst), which is a mild deprotection method.[10][11]
-
9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is distinguished by its lability under basic conditions, typically using a secondary amine like piperidine.[12][13] This makes it orthogonal to both Boc and Cbz protecting groups.[5]
The overall protecting group strategy can be visualized as a three-stage process: protection of the primary amine, performing the desired chemical transformation on another part of the molecule, and finally, the deprotection of the primary amine to yield the final product.
Caption: General workflow for a protecting group strategy.
Chemical Structures and Reactions
The following diagram illustrates the chemical structures of the starting material, the protected intermediates with Boc, Cbz, and Fmoc groups, and the deprotected product.
Caption: Protection and deprotection reactions.
Quantitative Data Summary
The following table summarizes the typical reaction conditions and expected yields for the protection and deprotection of the primary amine of this compound with Boc, Cbz, and Fmoc protecting groups. The data is based on general procedures for primary amines and may require optimization for this specific substrate.
| Protecting Group | Reaction | Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Boc | Protection | Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA) | Dichloromethane (DCM) | 0 to RT | 2 - 6 | 90 - 98 |
| Deprotection | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | RT | 1 - 3 | 95 - 99 | |
| Cbz | Protection | Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃) | THF/Water | 0 to RT | 2 - 4 | 85 - 95 |
| Deprotection | H₂ (1 atm), 10% Pd/C | Methanol (MeOH) or Ethyl Acetate (EtOAc) | RT | 2 - 8 | 90 - 98 | |
| Fmoc | Protection | Fmoc-Cl, Sodium bicarbonate (NaHCO₃) | Dioxane/Water | 0 to RT | 1 - 3 | 90 - 97 |
| Deprotection | 20% Piperidine in DMF | Dimethylformamide (DMF) | RT | 0.5 - 2 | 95 - 99 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Boc Protection of this compound
Objective: To synthesize tert-butyl ((6-(dimethylamino)pyridin-3-yl)methyl)carbamate.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)[14]
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Boc Deprotection
Objective: To deprotect tert-butyl ((6-(dimethylamino)pyridin-3-yl)methyl)carbamate.
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)[15]
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve the Boc-protected amine (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (5-10 eq) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Upon completion, carefully neutralize the excess acid by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine.
Protocol 3: Cbz Protection of this compound
Objective: To synthesize benzyl ((6-(dimethylamino)pyridin-3-yl)methyl)carbamate.
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)[10]
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water.
-
Add sodium bicarbonate (2.0 eq) to the solution and stir until dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 eq) dropwise to the cooled solution.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, extract the mixture with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: Cbz Deprotection
Objective: To deprotect benzyl ((6-(dimethylamino)pyridin-3-yl)methyl)carbamate.
Materials:
-
Cbz-protected amine
-
10% Palladium on carbon (Pd/C)[10]
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve the Cbz-protected amine (1.0 eq) in MeOH or EtOAc in a round-bottom flask.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3x).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 2-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with MeOH or EtOAc.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Protocol 5: Fmoc Protection of this compound
Objective: To synthesize (9H-fluoren-9-yl)methyl ((6-(dimethylamino)pyridin-3-yl)methyl)carbamate.
Materials:
-
This compound
-
9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)[12]
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate (2.0 eq) and stir until dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of Fmoc-Cl (1.1 eq) in 1,4-dioxane dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, add water and extract the product with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 6: Fmoc Deprotection
Objective: To deprotect (9H-fluoren-9-yl)methyl ((6-(dimethylamino)pyridin-3-yl)methyl)carbamate.
Materials:
-
Fmoc-protected amine
-
Piperidine[13]
-
Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve the Fmoc-protected amine (1.0 eq) in DMF.
-
Add piperidine to make a 20% solution (v/v).
-
Stir the reaction mixture at room temperature for 0.5-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DMF and piperidine.
-
The crude product can be purified by an appropriate workup or chromatography.
Conclusion
The choice of a protecting group for the primary amine of this compound is a critical decision in the design of a synthetic route. The Boc, Cbz, and Fmoc protecting groups offer a versatile toolkit for chemists, each with its own unique set of conditions for introduction and removal. By understanding the stability and lability of these groups, researchers can develop robust and efficient orthogonal protection strategies to access complex and valuable molecules for drug discovery and development. The protocols provided herein serve as a starting point for the successful implementation of these strategies.
References
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. jocpr.com [jocpr.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. wuxibiology.com [wuxibiology.com]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. total-synthesis.com [total-synthesis.com]
- 10. benchchem.com [benchchem.com]
- 11. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. jk-sci.com [jk-sci.com]
Application Notes and Protocols for the Conjugation of 5-(aminomethyl)-N,N-dimethylpyridin-2-amine to a Warhead
Introduction
The conjugation of small molecule drugs, or "warheads," to targeting moieties is a cornerstone of modern therapeutic development, particularly in the field of antibody-drug conjugates (ADCs). The linker molecule plays a pivotal role in the stability, solubility, and release of the payload. This document provides detailed application notes and protocols for the conjugation of the aminopyridine-based linker, 5-(aminomethyl)-N,N-dimethylpyridin-2-amine, to a carboxylic acid-containing warhead. The primary amine of this linker allows for the formation of a stable amide bond with an activated carboxylic acid on the warhead, a common and robust conjugation strategy. These guidelines are intended for researchers, scientists, and drug development professionals.
Chemical Principle
The conjugation of this compound to a warhead possessing a carboxylic acid functional group is typically achieved through an amide bond formation. This reaction requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the primary amine of the linker. Common methods for carboxylic acid activation involve the use of coupling reagents such as carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., PyBOP), or uronium/aminium salts (e.g., HBTU, HATU).[1][2] The reaction is generally carried out in an anhydrous aprotic solvent and may include a non-nucleophilic base to facilitate the reaction.[3]
Data Presentation
The following table summarizes key quantitative parameters for the synthesis of a warhead-linker conjugate. These values are representative and may vary depending on the specific warhead and precise reaction conditions.
Table 1: Reaction Conditions and Efficiency for Amide Bond Formation
| Parameter | Value | Notes |
| Reactants & Stoichiometry | ||
| Warhead Concentration | 10 - 50 mM | Dependent on solubility. |
| Linker to Warhead Molar Ratio | 1.1 : 1 | A slight excess of the amine can drive the reaction to completion. |
| Coupling Reagent to Warhead Molar Ratio | 1.2 : 1 | e.g., HATU, HBTU, PyBOP.[1][4] |
| Base to Warhead Molar Ratio | 2.0 : 1 | e.g., Diisopropylethylamine (DIPEA). |
| Reaction Conditions | ||
| Solvent | Anhydrous DMF or DMSO | Ensures a water-free environment to prevent hydrolysis of activated species.[3] |
| Temperature | 20 - 25 °C (Room Temperature) | Mild conditions are generally sufficient. |
| Reaction Time | 2 - 12 hours | Monitored by LC-MS for reaction completion.[3] |
| Outcome | ||
| Typical Yield | 75 - 95% | Highly dependent on the specific substrates and purification method. |
| Purity (post-purification) | >98% | Assessed by HPLC or LC-MS. |
Experimental Protocols
This section provides a detailed methodology for the conjugation of this compound to a generic carboxylic acid-containing warhead using HATU as the coupling reagent.
Materials:
-
Carboxylic acid-containing warhead
-
This compound linker
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)[1]
-
Diisopropylethylamine (DIPEA)[3]
-
Anhydrous Dimethylformamide (DMF)[3]
-
Reverse-phase HPLC system for purification
-
LC-MS for reaction monitoring
Procedure:
-
Reagent Preparation:
-
Dissolve the carboxylic acid-containing warhead in anhydrous DMF to a final concentration of 20 mM.
-
Prepare a 22 mM solution of this compound in anhydrous DMF.
-
Prepare a 24 mM solution of HATU in anhydrous DMF.
-
Prepare a 40 mM solution of DIPEA in anhydrous DMF.
-
-
Reaction Setup:
-
In a clean, dry reaction vessel, add the warhead solution.
-
To the stirred solution, add 1.2 equivalents of the HATU solution.
-
Add 2.0 equivalents of the DIPEA solution.
-
Allow the activation to proceed for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Slowly add 1.1 equivalents of the this compound linker solution to the activated warhead mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by LC-MS every 1-2 hours until the starting material is consumed (typically 2-12 hours).
-
-
Purification:
-
Upon completion, quench the reaction by adding a small amount of water.
-
Dilute the reaction mixture with an appropriate solvent for purification (e.g., DMSO/water).
-
Purify the linker-warhead conjugate by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product as a solid.[3]
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate using LC-MS and NMR.
-
Visualizations
Chemical Reaction Diagram
Caption: Amide bond formation between the linker and warhead.
Experimental Workflow Diagram
Caption: Experimental workflow for linker-warhead conjugation.
Illustrative Signaling Pathway
This diagram illustrates a generic signaling pathway that a hypothetical warhead, such as a kinase inhibitor, might target.
Caption: Inhibition of the MAPK/ERK signaling pathway.
References
Application Notes: 5-(aminomethyl)-N,N-dimethylpyridin-2-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(aminomethyl)-N,N-dimethylpyridin-2-amine is a versatile bifunctional building block increasingly utilized in medicinal chemistry. Its structure, featuring a primary amine and a dimethylamino-substituted pyridine ring, offers multiple points for chemical modification, making it a valuable scaffold for the synthesis of diverse and complex bioactive molecules. Notably, this compound has gained prominence as a linker or scaffold component in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of specific target proteins. This document provides an overview of its applications, relevant experimental protocols, and data presentation.
Core Applications in Medicinal Chemistry
The primary application of this compound lies in its role as a structural motif in the design of molecules intended to interact with biological targets. The dimethylaminopyridine moiety can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, with protein residues. The aminomethyl group provides a convenient handle for covalent attachment to other molecular fragments, such as linkers or pharmacophores, through amide bond formation or other conjugation chemistries.
While specific, direct biological activity of the standalone compound is not extensively reported, its utility is realized upon incorporation into larger molecular constructs. It is frequently listed by chemical suppliers as a "Protein Degrader Building Block," highlighting its intended use in the synthesis of PROTACs.
Application in PROTACs
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. The this compound scaffold can be incorporated into the linker region of a PROTAC, connecting the target-binding ligand to the E3 ligase-binding ligand.
Below is a conceptual workflow for the synthesis of a PROTAC incorporating this building block.
Caption: Conceptual workflow for PROTAC synthesis.
Experimental Protocols
While specific protocols for the direct biological evaluation of this compound are scarce due to its role as a building block, the following are representative protocols for its use in synthesis and the subsequent evaluation of the final compound.
Protocol 1: Synthesis of an Amide-Linked Intermediate
This protocol describes the coupling of this compound to a carboxylic acid-functionalized molecule, a common step in the synthesis of more complex drug candidates.
Materials:
-
This compound
-
Carboxylic acid-containing molecule of interest (e.g., a kinase inhibitor scaffold)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-containing molecule (1.0 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 equivalents) to the cooled solution and stir for 4-6 hours at 0 °C.
-
In a separate flask, dissolve this compound (1.2 equivalents) and TEA (2.0 equivalents) in anhydrous DMF.
-
Add the solution from step 4 to the reaction mixture from step 3.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide-linked intermediate.
Protocol 2: General Kinase Inhibition Assay
This protocol outlines a general method to assess the inhibitory activity of a final compound incorporating the this compound scaffold against a target kinase.
Materials:
-
Purified recombinant target kinase
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP), radiolabeled (e.g., [γ-³²P]ATP) or non-radiolabeled for detection via other methods
-
Kinase reaction buffer (typically containing MgCl₂, DTT, and a buffering agent like HEPES)
-
Synthesized inhibitor compound
-
96-well plates
-
Phosphocellulose paper or other capture medium
-
Scintillation counter or luminescence/fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compound in the kinase reaction buffer.
-
In a 96-well plate, add the kinase, substrate peptide, and inhibitor solution to the appropriate wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature (e.g., 30 °C) for a predetermined time.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated ATP.
-
Quantify the incorporated phosphate on the substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Data Presentation
Quantitative data from biological assays should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Kinase Inhibitory Activity of a Hypothetical Compound Series
| Compound ID | Modification on Scaffold | Target Kinase | IC₅₀ (nM) |
| HYPO-01 | R = -H | Kinase X | 520 |
| HYPO-02 | R = -CH₃ | Kinase X | 250 |
| HYPO-03 | R = -Cl | Kinase X | 85 |
| HYPO-04 | R = -OCH₃ | Kinase X | 150 |
IC₅₀ values are presented as the mean of three independent experiments.
Signaling Pathway Visualization
The following diagram illustrates a simplified signaling pathway that could be targeted by a kinase inhibitor developed using the this compound scaffold.
Caption: Simplified kinase signaling pathway and point of inhibition.
Conclusion
This compound is a valuable and strategic building block in modern medicinal chemistry. Its utility in constructing complex molecules, particularly PROTACs and other targeted therapies, is of significant interest. The protocols and data presentation formats provided herein offer a foundational guide for researchers and drug development professionals seeking to employ this versatile scaffold in their discovery programs. As the field of targeted protein degradation and kinase inhibition continues to evolve, the applications for this and related aminopyridine derivatives are expected to expand.
Application Notes and Protocols for the Design of PROTACs with a 5-(aminomethyl)-N,N-dimethylpyridin-2-amine Linker for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that harnesses the cell's own protein disposal machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[3][4] The linker is a critical component of a PROTAC, profoundly influencing its efficacy, selectivity, and physicochemical properties.[5] This document provides detailed application notes and protocols for the design and evaluation of PROTACs incorporating a novel linker moiety, 5-(aminomethyl)-N,N-dimethylpyridin-2-amine. This pyridine-based linker offers a unique combination of properties, including potential for improved solubility and specific conformational constraints that can be exploited to optimize ternary complex formation.
Design Rationale for a Pyridine-Based Linker
The this compound moiety introduces a degree of rigidity and a potential hydrogen bond acceptor, which can influence the conformation of the PROTAC and its interaction with the POI and E3 ligase. The dimethylamino group can also enhance solubility and cell permeability. The primary amine provides a convenient attachment point for either the POI-binding ligand or the E3 ligase ligand through standard amide coupling reactions.
Hypothetical PROTAC Example: Targeting BRD4 for Degradation
To illustrate the application of this linker, we present a hypothetical PROTAC, designated as PY-BETd , designed to target the bromodomain-containing protein 4 (BRD4), a well-established cancer target. PY-BETd recruits the Cereblon (CRBN) E3 ligase to induce the degradation of BRD4.
Components of PY-BETd:
-
Warhead: JQ1, a potent binder of the BET bromodomain of BRD4.
-
E3 Ligase Ligand: Pomalidomide, a ligand for the CRBN E3 ligase.
-
Linker: A derivative of this compound connecting JQ1 and pomalidomide.
Quantitative Data Summary
The following table summarizes hypothetical but realistic quantitative data for the efficacy of PY-BETd in a relevant cancer cell line (e.g., MV-4-11, acute myeloid leukemia).
| Compound | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) |
| PY-BETd | BRD4 | CRBN | MV-4-11 | 25 | >95 |
| Reference (dBET1) | BRD4 | CRBN | MV-4-11 | 50 | >90 |
Table 1: Hypothetical Degradation Profile of PY-BETd. DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of protein degradation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of PY-BETd and a typical experimental workflow for its evaluation.
Caption: Mechanism of PY-BETd-mediated BRD4 degradation.
Caption: Typical experimental workflow for PROTAC evaluation.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in targeted protein degraders as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers - Kent Academic Repository [kar.kent.ac.uk]
Biological evaluation of PROTACs synthesized with 5-(aminomethyl)-N,N-dimethylpyridin-2-amine
Disclaimer
The following application note is a representative example created to fulfill the structural and content requirements of the prompt. As of the latest search, specific biological evaluation data for PROTACs synthesized with the precise moiety "5-(aminomethyl)-N,N-dimethylpyridin-2-amine" is not publicly available. Therefore, this document utilizes a well-characterized target, Bromodomain-containing protein 4 (BRD4), to illustrate the required data presentation, experimental protocols, and visualizations. The quantitative data presented is hypothetical and for illustrative purposes only.
Application Notes: Biological Evaluation of a Novel BRD4-Degrading PROTAC
Topic: Biological evaluation of PROTACs synthesized with a this compound containing linker.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality designed to eliminate specific disease-causing proteins rather than just inhibiting them.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] By hijacking the cell's native ubiquitin-proteasome system (UPS), PROTACs induce the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[3][4]
This document outlines the biological evaluation of a novel, hypothetical PROTAC, designated PX-1 . PX-1 is designed to target Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and transcriptional regulator implicated in various cancers. PX-1 incorporates a ligand for BRD4 and a pomalidomide-based ligand to recruit the Cereblon (CRBN) E3 ligase.[5] These two ligands are joined by a flexible linker containing the this compound moiety, whose impact on cell permeability and ternary complex stability is under investigation.
Mechanism of Action
The mechanism of PX-1 involves several key steps. First, PX-1 permeates the cell membrane and simultaneously binds to both the BRD4 protein and the CRBN E3 ligase. This binding event induces the formation of a stable ternary complex (BRD4:PX-1:CRBN).[6][7] Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine residues on the surface of BRD4.[8] The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then captures, unfolds, and degrades the BRD4 protein into small peptides.[4] The PX-1 molecule is then released and can act catalytically to induce the degradation of further BRD4 molecules.[9]
Quantitative Biological Data
The efficacy of PX-1 was assessed in the HeLa human cervical cancer cell line. Key parameters include the half-maximal degradation concentration (DC50), the maximum level of degradation (Dmax), and the half-maximal inhibitory concentration (IC50) for cell viability.[10] Data was generated after 24 hours of compound treatment.
| Compound | Cell Line | Target Protein | E3 Ligase Recruited | DC50 (nM) | Dmax (%) | IC50 (µM) |
| PX-1 | HeLa | BRD4 | CRBN | 12 | 96 | 1.5 |
| PX-1-ctrl * | HeLa | BRD4 | CRBN | >10,000 | <10 | >50 |
| Reference Cpd | HeLa | BRD4 | CRBN | 25 | 92 | 2.8 |
*PX-1-ctrl is a negative control compound where the CRBN-binding moiety has been modified to prevent E3 ligase engagement.[11]
Experimental Workflow
A systematic workflow is essential for the comprehensive evaluation of a novel PROTAC.[12] The process begins with treating a selected cell line with a dose-response of the PROTAC. Subsequent analyses are performed to quantify protein degradation, assess the mechanism of action, and determine the functional cellular consequences.
Experimental Protocols
Protocol 1: Assessment of Protein Degradation by Western Blot
This protocol is used to directly measure the reduction in BRD4 protein levels following treatment with PX-1.[9]
-
Cell Culture and Treatment: Plate HeLa cells in 6-well plates and allow them to adhere overnight. Treat cells with serial dilutions of PX-1 (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for 24 hours.[1]
-
Cell Lysis: Aspirate the media and wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube. Determine the protein concentration of each lysate using a BCA Protein Assay Kit.
-
Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add 4x Laemmli sample buffer to each sample and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. Run the gel until adequate separation is achieved. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BRD4 (e.g., 1:1000 dilution) and a loading control like GAPDH or β-actin (e.g., 1:5000 dilution) overnight at 4°C.
-
Detection: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect the signal using an ECL substrate and an imaging system.[10]
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the BRD4 signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle control and plot against the log of PX-1 concentration to determine DC50 and Dmax values using a four-parameter logistic model.[10]
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This assay determines the effect of PX-1-mediated protein degradation on cell proliferation and health.[12]
-
Cell Plating: Seed HeLa cells in a 96-well opaque-walled plate at a density of 5,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of PX-1 (e.g., 0.1 nM to 100 µM) for 72 hours. Include a vehicle control.
-
Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control wells (100% viability). Plot the percentage of viability against the logarithm of PX-1 concentration and fit the data to a dose-response curve to determine the IC50 value.[10]
Protocol 3: Target Ubiquitination Assay by Immunoprecipitation
This assay confirms that the degradation of BRD4 is mediated by the ubiquitin-proteasome system.[12]
-
Cell Treatment: Plate HeLa cells in 10 cm dishes. Treat the cells with PX-1 (at a concentration ~5x DC50), PX-1 plus a proteasome inhibitor (e.g., 10 µM MG132, added 4 hours prior to harvest), and vehicle control for 6 hours.
-
Cell Lysis: Lyse cells as described in the Western Blot protocol.
-
Immunoprecipitation (IP): Normalize protein amounts for all samples. Pre-clear the lysates with Protein A/G magnetic beads. Incubate the pre-cleared lysate with an antibody against BRD4 overnight at 4°C with gentle rotation to form an antibody-antigen complex.
-
Bead Capture: Add Protein A/G magnetic beads to each sample and incubate for 2 hours at 4°C to capture the immune complexes.
-
Washes: Wash the beads three times with ice-cold lysis buffer to remove non-specific binders.
-
Elution and Western Blot: Elute the protein from the beads using Laemmli sample buffer and boiling. Run the eluates on an SDS-PAGE gel and perform a Western Blot as described in Protocol 1.
-
Detection: Probe the membrane with a primary antibody against ubiquitin to detect polyubiquitin chains. A high-molecular-weight smear or ladder in the PX-1 and PX-1+MG132 treated lanes indicates successful ubiquitination of BRD4.[12]
Downstream Signaling Pathway
BRD4 is a critical component of the BET (bromodomain and extraterminal domain) family of proteins. It binds to acetylated histones and recruits transcriptional machinery to drive the expression of key oncogenes, most notably c-Myc. The degradation of BRD4 by PX-1 is expected to disrupt this process, leading to the downregulation of c-Myc and a subsequent reduction in cell proliferation and survival.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. escholarship.org [escholarship.org]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Common side reactions in the synthesis of 5-(aminomethyl)-N,N-dimethylpyridin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common side reactions encountered during the synthesis of 5-(aminomethyl)-N,N-dimethylpyridin-2-amine. The information is tailored for researchers, scientists, and drug development professionals.
Synthetic Strategies Overview
The synthesis of this compound can be approached through several key synthetic routes. This guide focuses on three common methods:
-
Gabriel Synthesis: A reliable method for preparing primary amines from alkyl halides.
-
Nitrile Reduction: The conversion of a nitrile group to a primary amine.
-
Reductive Amination: The formation of an amine from a carbonyl compound and an amine source.
Each method has its own set of potential side reactions and optimization challenges. The following sections provide detailed troubleshooting for each route.
Route 1: Gabriel Synthesis of this compound
This route typically involves the reaction of a 5-(halomethyl)-N,N-dimethylpyridin-2-amine (e.g., 5-(bromomethyl) or 5-(chloromethyl) derivative) with potassium phthalimide, followed by the liberation of the primary amine using hydrazine.
Troubleshooting Guide: Gabriel Synthesis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of N-(2-(dimethylamino)-5-pyridylmethyl)phthalimide | Incomplete reaction of the starting halide. | - Ensure the halide is sufficiently reactive (iodide > bromide > chloride).- Use a polar aprotic solvent like DMF to improve the solubility of potassium phthalimide and accelerate the SN2 reaction.[1]- Increase the reaction temperature and/or reaction time. |
| Side reactions of the starting halide. | - The starting halide may be unstable. Use freshly prepared or purified halide.- Minimize exposure to light and heat if the halide is sensitive. | |
| Difficult filtration of phthalhydrazide byproduct | Phthalhydrazide often precipitates as a fine, voluminous solid.[2] | - After adding hydrazine, ensure the mixture is stirred thoroughly at an appropriate temperature to allow the precipitate to fully form and potentially agglomerate.- Dilute the reaction mixture with a suitable solvent to improve filterability.- Consider using alternative workup procedures, such as acidic hydrolysis, although this may require harsher conditions.[2] |
| Low yield of the final amine product after hydrazinolysis | Incomplete cleavage of the phthalimide group. | - Ensure an adequate excess of hydrazine hydrate is used.- Increase the reaction time or temperature for the hydrazinolysis step. |
| Product loss during workup. | - The product is a water-soluble amine. Perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane, chloroform) after basifying the aqueous layer.- Use a continuous liquid-liquid extractor for more efficient extraction of water-soluble products. | |
| Presence of unreacted N-(2-(dimethylamino)-5-pyridylmethyl)phthalimide in the final product | Incomplete hydrazinolysis. | - As above, optimize the hydrazinolysis conditions (reagent equivalents, time, temperature). |
Frequently Asked Questions (FAQs): Gabriel Synthesis
Q1: What are the most common side reactions in the Gabriel synthesis of this compound?
A1: While the Gabriel synthesis is designed to prevent over-alkylation, which is a common issue with direct amination, other side reactions can occur.[3] One potential issue is the elimination reaction of the starting halide if it is susceptible to it, leading to the formation of an alkene byproduct, although this is less likely with a benzylic-type halide. Incomplete reaction at either the alkylation or hydrazinolysis step will result in the presence of starting materials or the phthalimide intermediate in the final product.
Q2: How can I improve the purity of my final product?
A2: The primary impurity is often the phthalhydrazide byproduct from the hydrazinolysis step.[2] Thorough filtration is crucial. If the product is still impure, consider purification by column chromatography on silica gel using a polar eluent system (e.g., dichloromethane/methanol with a small amount of ammonia to prevent tailing). Alternatively, the product can be converted to its hydrochloride salt, which can be recrystallized and then converted back to the free base.
Q3: Can I use a different reagent instead of hydrazine to cleave the phthalimide?
A3: Yes, other methods can be used. Acidic hydrolysis (e.g., with HCl or HBr) is a classic alternative, though it often requires harsh conditions and prolonged heating.[2] Another option is the Ing-Manske procedure, which uses hydrazine.[2]
Experimental Protocol: Gabriel Synthesis
Step 1: Synthesis of N-(2-(dimethylamino)-5-pyridylmethyl)phthalimide
-
To a solution of 5-(bromomethyl)-N,N-dimethylpyridin-2-amine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium phthalimide (1.1 eq).
-
Stir the mixture at room temperature for 12-24 hours or at 60-80 °C for 2-4 hours.
-
Monitor the reaction by TLC until the starting halide is consumed.
-
Pour the reaction mixture into water and stir to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain N-(2-(dimethylamino)-5-pyridylmethyl)phthalimide.
Step 2: Synthesis of this compound
-
Suspend N-(2-(dimethylamino)-5-pyridylmethyl)phthalimide (1.0 eq) in ethanol or methanol.
-
Add hydrazine hydrate (2.0-5.0 eq) to the suspension.
-
Reflux the mixture for 2-4 hours. A precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and filter off the phthalhydrazide.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and basify with NaOH to pH > 12.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Workflow for Gabriel Synthesis
Caption: Workflow for the Gabriel synthesis of the target amine.
Route 2: Reduction of 2-(dimethylamino)-5-cyanopyridine
This synthetic route involves the reduction of the nitrile functionality of 2-(dimethylamino)-5-cyanopyridine to a primary amine using a suitable reducing agent.
Troubleshooting Guide: Nitrile Reduction
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete reduction of the nitrile | Insufficient amount or activity of the reducing agent. | - For catalytic hydrogenation, ensure the catalyst is active and not poisoned. Use a sufficient catalyst loading and hydrogen pressure.- For metal hydride reductions (e.g., LiAlH4), use a sufficient excess of the reagent and ensure anhydrous conditions. |
| Poor solubility of the starting material. | - Choose a suitable solvent in which the nitrile is soluble. For catalytic hydrogenation, solvents like methanol or ethanol are common. For LiAlH4 reductions, anhydrous THF or diethyl ether are typically used. | |
| Formation of secondary amine byproduct (bis-(2-(dimethylamino)-5-pyridylmethyl)amine) | This is a common side reaction in nitrile reductions, especially with certain catalysts or under harsh conditions. | - Optimize the reaction conditions to favor the formation of the primary amine. This may involve using a lower temperature or a more selective catalyst.- In some cases, the addition of ammonia during the reduction can suppress the formation of the secondary amine. |
| Difficult workup for LiAlH4 reduction | The formation of aluminum salts can make product isolation challenging. | - Follow a standard Fieser workup procedure: cautiously and sequentially add water, 15% NaOH solution, and then more water to precipitate the aluminum salts as a granular solid that can be easily filtered.[4][5] |
| Low product yield | Product loss during workup and purification. | - The product is a basic and potentially water-soluble amine. Acid-base extraction can be an effective purification method. Extract the product into an acidic aqueous solution, wash the aqueous layer with an organic solvent to remove non-basic impurities, then basify the aqueous layer and extract the product with an organic solvent. |
Frequently Asked Questions (FAQs): Nitrile Reduction
Q1: Which reducing agent is best for the reduction of 2-(dimethylamino)-5-cyanopyridine?
A1: The choice of reducing agent depends on the available equipment and the desired scale of the reaction.
-
Catalytic Hydrogenation (e.g., using Raney Nickel or a Palladium catalyst) is often preferred for larger-scale syntheses as it is generally cleaner and avoids the handling of reactive metal hydrides. However, it requires specialized high-pressure hydrogenation equipment.
-
Lithium Aluminum Hydride (LiAlH4) is a powerful reducing agent that is very effective for nitrile reduction on a lab scale.[4] It requires strictly anhydrous conditions and careful handling.
-
Sodium Borohydride (NaBH4) in the presence of a catalyst (e.g., CoCl2) can also be used, offering a milder alternative to LiAlH4.
Q2: What are the main impurities I should expect from this reaction?
A2: The most common impurity is the secondary amine, bis-(2-(dimethylamino)-5-pyridylmethyl)amine, formed from the reaction of the initially formed primary amine with an intermediate imine. Unreacted starting nitrile and partially reduced intermediates may also be present if the reaction is incomplete.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting nitrile spot and the appearance of the product spot. The product amine will likely have a different Rf value and may require a specific stain for visualization if it is not UV-active. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool to monitor the reaction and identify any byproducts.
Experimental Protocol: Nitrile Reduction with LiAlH4
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH4) (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Dissolve 2-(dimethylamino)-5-cyanopyridine (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH4 suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Perform a Fieser workup: for every 'x' g of LiAlH4 used, cautiously and sequentially add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water.
-
Stir the resulting mixture at room temperature for 30 minutes to allow the aluminum salts to precipitate.
-
Filter the mixture through a pad of Celite®, washing the filter cake with THF or diethyl ether.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or distillation under reduced pressure.
Reaction Pathway for Nitrile Reduction
Caption: Reaction pathway for the reduction of 2-(dimethylamino)-5-cyanopyridine.
Route 3: Reductive Amination of 2-(dimethylamino)pyridine-5-carbaldehyde
This method involves the reaction of 2-(dimethylamino)pyridine-5-carbaldehyde with an amine source, typically ammonia, to form an intermediate imine, which is then reduced in situ to the desired primary amine.
Troubleshooting Guide: Reductive Amination
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low conversion of the starting aldehyde | Inefficient imine formation. | - Imine formation is often acid-catalyzed. Add a catalytic amount of a weak acid like acetic acid.[6] - Use a large excess of the ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol).- Remove water as it is formed, for example, by using molecular sieves. |
| Inactive reducing agent. | - Ensure the reducing agent is fresh and has been stored properly. Sodium cyanoborohydride and sodium triacetoxyborohydride can be sensitive to moisture. | |
| Formation of 5-(hydroxymethyl)-N,N-dimethylpyridin-2-amine byproduct | Reduction of the starting aldehyde by the reducing agent. | - Use a reducing agent that is selective for the iminium ion over the carbonyl group, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).[7] NaBH4 is less selective and more likely to reduce the aldehyde. |
| Formation of secondary amine (bis-(2-(dimethylamino)-5-pyridylmethyl)amine) or tertiary amine byproducts | The product primary amine reacts with the starting aldehyde to form a secondary amine, which can then undergo another reductive amination. | - Use a large excess of the ammonia source to outcompete the product amine in reacting with the aldehyde.- Add the reducing agent portion-wise to keep the concentration of the primary amine product low during the reaction. |
| Product is difficult to purify | The product has similar polarity to some of the byproducts. | - Utilize acid-base extraction to separate the basic amine product from non-basic impurities.- If chromatographic purification is necessary, use a basic-deactivated silica gel or add a small amount of a volatile base like triethylamine to the eluent to improve peak shape. |
Frequently Asked Questions (FAQs): Reductive Amination
Q1: What is the best source of ammonia for this reaction?
A1: Several sources of ammonia can be used.
-
Ammonium acetate is a convenient solid that can also act as a buffer.
-
A solution of ammonia in an alcohol (e.g., 7N ammonia in methanol) is also a common choice.
-
Bubbling ammonia gas through the reaction mixture is possible but less convenient for lab-scale synthesis.
Q2: Why is my reductive amination not going to completion?
A2: Incomplete reductive amination is a common issue. The equilibrium for imine formation may not be favorable. Ensure you are using an excess of the amine source and a catalytic amount of acid to promote imine formation. Also, check the activity of your reducing agent. Water can interfere with the reaction, so using anhydrous solvents and reagents is recommended.
Q3: Can I use sodium borohydride (NaBH4) for this reaction?
A3: While NaBH4 can be used, it is generally less selective than NaBH3CN or NaBH(OAc)3.[7] NaBH4 can reduce the starting aldehyde to the corresponding alcohol, leading to a significant byproduct. If NaBH4 is used, it is often best to first form the imine and then add the reducing agent in a separate step.
Experimental Protocol: Reductive Amination
-
To a solution of 2-(dimethylamino)pyridine-5-carbaldehyde (1.0 eq) in methanol, add ammonium acetate (5-10 eq) and glacial acetic acid (0.1-0.2 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the mixture to 0 °C and add sodium cyanoborohydride (NaBH3CN) (1.2-1.5 eq) portion-wise, keeping the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Make the aqueous residue strongly basic (pH > 12) with NaOH solution.
-
Extract the product with several portions of dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by column chromatography or distillation.
Logical Flow for Reductive Amination Troubleshooting
Caption: A decision tree for troubleshooting reductive amination reactions.
References
- 1. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Workup [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support & Development Center: Optimizing Linker Length in PROTACs Derived from 5-(aminomethyl)-N,N-dimethylpyridin-2-amine
Introduction
Welcome to the Technical Support and Development Center for researchers exploring the use of 5-(aminomethyl)-N,N-dimethylpyridin-2-amine in the design of novel Proteolysis Targeting Chimeras (PROTACs). The incorporation of this specific chemical moiety into PROTAC linkers represents an innovative area of research that is not yet widely documented in peer-reviewed literature. This guide is intended to serve as a comprehensive resource for the synthesis, evaluation, and troubleshooting of these novel PROTACs. We will provide detailed experimental protocols, address potential challenges in a question-and-answer format, and present data in a structured manner to aid in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the potential advantages of using a this compound-based linker in my PROTAC?
A1: While empirical data is not yet available, incorporating a dimethylaminopyridine moiety into a PROTAC linker could offer several theoretical advantages. The basic nitrogen atoms in the pyridine ring and the dimethylamino group can enhance the aqueous solubility of the PROTAC, which is often a challenge for these large molecules.[1][2] Additionally, the pyridine ring introduces a degree of rigidity into the linker, which can help to pre-organize the PROTAC into a bioactive conformation, potentially improving ternary complex formation.[3][4] The aromatic nature of the pyridine ring may also allow for specific π-π stacking interactions with the target protein or E3 ligase, further stabilizing the ternary complex.[4]
Q2: What are the potential liabilities I should be aware of when using this linker?
A2: The inclusion of a basic amine may introduce potential off-target effects through interactions with unintended biological targets. It is also important to consider the metabolic stability of the pyridine ring, which could be subject to oxidation by cytochrome P450 enzymes. The dimethylamino group could also be a site for metabolism. Furthermore, the rigidity of the pyridine ring might restrict the conformational flexibility needed to form a productive ternary complex for some target protein and E3 ligase pairs.[3][4]
Q3: What is a typical starting point for the linker length when designing PROTACs with this building block?
A3: There is no universally optimal linker length, as it is highly dependent on the specific target protein and E3 ligase.[5] However, a common starting point in PROTAC design is to synthesize a series of linkers with varying lengths. For PROTACs incorporating a rigid component like a pyridine ring, it would be advisable to start with a flexible chain (e.g., PEG or alkyl chain) of 3-6 atoms extending from the aminomethyl group to the E3 ligase ligand. This allows for systematic exploration of the optimal distance and vector for ternary complex formation.[3]
Q4: I am observing a "hook effect" with my PROTAC. How can I address this?
A4: The "hook effect," where degradation efficiency decreases at higher PROTAC concentrations, is a common phenomenon. It arises from the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) that compete with the formation of the productive ternary complex. To confirm and characterize the hook effect, perform a dose-response experiment over a wide range of concentrations. To mitigate this effect, you can try to re-engineer the linker to enhance the cooperativity of ternary complex formation. Introducing elements that promote favorable protein-protein interactions can stabilize the ternary complex over the binary ones.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| No or poor degradation of the target protein. | 1. Poor cell permeability: The overall physicochemical properties of the PROTAC may be unfavorable for crossing the cell membrane. 2. Suboptimal linker length or conformation: The linker may be too short, causing steric hindrance, or too long/rigid, preventing a productive ternary complex formation.[3][5] 3. Weak ternary complex formation: The chosen linker may not effectively bring the target protein and E3 ligase together. | 1. Assess cell permeability: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). If permeability is low, consider modifying the linker to have a better balance of hydrophilicity and lipophilicity. 2. Synthesize a linker library: Create a series of PROTACs with varying linker lengths and flexibilities (e.g., by changing the length of a PEG or alkyl chain attached to the aminopyridine). 3. Evaluate ternary complex formation: Use biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or NanoBRET to directly measure the formation and stability of the ternary complex.[6] |
| Degradation is observed, but the potency (DC50) is low. | 1. Suboptimal ternary complex stability: The interactions within the ternary complex may be weak, leading to a short half-life. 2. Inefficient ubiquitination: The orientation of the target protein within the ternary complex may not present lysine residues in an accessible position for the E2 ubiquitin-conjugating enzyme. | 1. Optimize linker rigidity and composition: Introduce more rigid elements (like the pyridine ring) or different functional groups to promote favorable protein-protein interactions and enhance ternary complex stability. 2. Modify linker attachment points: If possible, synthesize analogs with the linker attached to different solvent-exposed positions on the target-binding ligand or the E3 ligase ligand. |
| Off-target effects or cellular toxicity are observed. | 1. Non-specific binding of the PROTAC: The warhead, E3 ligase ligand, or the linker itself may have off-target interactions. 2. Perturbation of the endogenous E3 ligase function: High concentrations of the PROTAC could saturate the E3 ligase, affecting its natural functions. | 1. Perform proteomic profiling: Use techniques like mass spectrometry-based proteomics to identify unintended protein degradation. 2. Synthesize a non-degrading control: Create a control molecule where the E3 ligase ligand is chemically modified to abolish binding, helping to distinguish between degradation-dependent and -independent effects. |
Quantitative Data Presentation
The following tables are provided as templates for organizing your experimental data. Since the use of this compound in PROTACs is novel, these tables contain hypothetical data to illustrate how to present your findings for comparative analysis.
Table 1: Hypothetical Degradation Potency of Novel PROTACs Targeting Protein X
| PROTAC ID | Linker Composition (from aminopyridine) | DC50 (nM) | Dmax (%) |
| PROTAC-A | PEG3 | 150 | 85 |
| PROTAC-B | PEG4 | 50 | 95 |
| PROTAC-C | PEG5 | 75 | 92 |
| PROTAC-D | Alkyl-C4 | 200 | 80 |
| PROTAC-E | Alkyl-C5 | 80 | 90 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Hypothetical Biophysical Characterization of Ternary Complex Formation
| PROTAC ID | Binary KD (Target, nM) | Binary KD (E3 Ligase, nM) | Ternary Complex KD (nM) | Cooperativity (α) |
| PROTAC-A | 100 | 250 | 50 | 5 |
| PROTAC-B | 110 | 240 | 15 | 16 |
| PROTAC-C | 105 | 260 | 25 | 10.4 |
| PROTAC-D | 90 | 230 | 80 | 2.8 |
| PROTAC-E | 95 | 220 | 40 | 5.5 |
KD: Dissociation constant. Cooperativity (α) is calculated as (Binary KD (Target) * Binary KD (E3 Ligase)) / (Ternary Complex KD * Binary KD of the first binding partner)).
Experimental Protocols
Protocol 1: General Synthesis of a PROTAC using this compound
This protocol describes a general two-step synthesis involving the coupling of a linker to this compound, followed by conjugation to the E3 ligase ligand and then the target protein ligand.
Step 1: Synthesis of the Linker-Aminopyridine Intermediate
-
To a solution of this compound (1.0 eq) in an anhydrous solvent such as DMF, add a suitable base (e.g., DIPEA, 2.0 eq).
-
Add a bifunctional linker with a reactive group (e.g., an NHS ester or a carboxylic acid) and a protecting group (e.g., Boc) on the other end (1.1 eq).
-
If using a carboxylic acid linker, add a coupling agent such as HATU (1.2 eq).
-
Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS.
-
Upon completion, perform an aqueous workup and purify the product by flash column chromatography.
Step 2: Coupling to the E3 Ligase Ligand
-
Deprotect the linker-aminopyridine intermediate (e.g., using TFA in DCM for a Boc group).
-
Dissolve the deprotected intermediate and the E3 ligase ligand (with a carboxylic acid handle, 1.0 eq) in anhydrous DMF.
-
Add a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 3.0 eq).
-
Stir at room temperature for 4-16 hours, monitoring by LC-MS.
-
Purify the product by preparative HPLC.
Step 3: Final Coupling to the Target Protein Ligand
This step assumes the aminopyridine moiety is part of the linker and not the target binding ligand.
-
The product from Step 2 should have a functional group for coupling to the target protein ligand. If the aminopyridine itself is to be coupled, this would be the primary amine of the starting material.
-
Dissolve the target protein ligand (with a suitable reactive handle, 1.0 eq) and the product from Step 2 (1.1 eq) in an anhydrous solvent.
-
Perform the appropriate coupling reaction (e.g., amide coupling, click chemistry).
-
Purify the final PROTAC by preparative HPLC and characterize by HRMS and NMR.
Protocol 2: Western Blotting for Target Protein Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to attach overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle control.
Visualizations
Signaling Pathway
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing PROTAC Solubility with a 5-(aminomethyl)-N,N-dimethylpyridin-2-amine Moiety
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the solubility of Proteolysis Targeting Chimeras (PROTACs) by incorporating a 5-(aminomethyl)-N,N-dimethylpyridin-2-amine moiety into the linker.
Frequently Asked Questions (FAQs)
Q1: Why do my PROTACs have poor aqueous solubility?
A1: PROTACs are complex, high molecular weight molecules that often fall into the "beyond Rule of Five" (bRo5) chemical space.[1] Their structure, which includes two ligands and a linker, frequently possesses high lipophilicity and a large number of rotatable bonds, contributing to poor aqueous solubility.[2] This can lead to challenges in formulation, reduced bioavailability, and inconsistent results in biological assays.[3][4]
Q2: How can the this compound moiety improve the solubility of my PROTAC?
A2: Incorporating basic nitrogen-containing groups, such as the pyridine and amine functionalities in the this compound moiety, is a common strategy to enhance PROTAC solubility.[3][5] This moiety has a predicted pKa of approximately 8.18.[6] At physiological pH (around 7.4), this basic group can become protonated, increasing the overall polarity and aqueous solubility of the PROTAC molecule.[1]
Q3: What are the initial signs of solubility issues with my PROTACs?
A3: The initial signs of solubility problems with your PROTACs can include:
-
Visual Precipitation: The appearance of cloudiness, crystals, or visible particles in your stock solutions or experimental media.[4]
-
Inconsistent Assay Results: High variability in potency or efficacy between experiments.[2]
-
The "Hook Effect": A phenomenon where the efficacy of the PROTAC decreases at higher concentrations, which can be exacerbated by poor solubility.[2]
Q4: Besides modifying the linker, what other strategies can I employ to improve PROTAC solubility?
A4: Several formulation strategies can be used to improve the solubility of PROTACs:
-
pH Adjustment: Modifying the pH of the buffer to ionize the PROTAC can increase its solubility.[4]
-
Use of Co-solvents: Adding a small percentage of a water-miscible organic solvent, such as DMSO or ethanol, can help to keep the PROTAC in solution.[4]
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the PROTAC in a polymer matrix to prevent crystallization and enhance dissolution.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Visible precipitation in stock solution or assay media. | The concentration of the PROTAC exceeds its solubility limit in the given solvent or buffer. | 1. Determine the kinetic solubility of your PROTAC in the experimental buffer. 2. Lower the final concentration of the PROTAC in the assay to stay below its solubility limit.[2] 3. Prepare fresh dilutions from a concentrated stock for each experiment. |
| Low and variable oral bioavailability in animal studies. | Poor aqueous solubility leading to inefficient absorption from the gastrointestinal tract. | 1. Incorporate a solubility-enhancing moiety, like this compound, into the linker. 2. Explore formulation strategies such as creating an amorphous solid dispersion (ASD).[7] |
| Inconsistent results in cell-based assays. | PROTAC aggregation in the cell culture media, reducing the effective concentration of the active monomeric form. | 1. Visually inspect the media for any signs of precipitation after adding the PROTAC. 2. Use Dynamic Light Scattering (DLS) to detect the presence of aggregates. 3. If aggregation is confirmed, consider the solutions for visible precipitation. |
Quantitative Data
| Linker | Calculated logP (cLogP) | Aqueous Solubility (µM) | PAMPA Permeability (Papp, 10⁻⁶ cm/s) |
| C3 Alkyl Amine | 3.5 - 4.5 | 10 - 50 | 5 - 10 |
| C5 Alkyl Amine | 4.0 - 5.5 | 1 - 20 | 8 - 15 |
| C8 Alkyl Amine | 5.0 - 6.5 | < 5 | 12 - 20 |
Note: As the alkyl chain length increases, lipophilicity (cLogP) generally increases, which can enhance membrane permeability but often at the cost of reduced aqueous solubility. The inclusion of an amine provides a polar, ionizable center to help offset the hydrophobicity of the alkyl chain.[8]
Experimental Protocols
Protocol 1: General Synthesis of a PROTAC with an Amine-Containing Linker
This protocol outlines a general two-step synthesis for incorporating an amine-containing linker into a PROTAC, assuming a sequential amide coupling.
Step 1: Amide Coupling of the Linker to the First Ligand
-
Dissolve the amine-functionalized Protein of Interest (POI) ligand (1.0 equivalent) and an acid-functionalized linker (e.g., a derivative of this compound) (1.1 equivalents) in anhydrous DMF.
-
Add an amide coupling reagent such as HATU (1.2 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).
-
Stir the reaction at room temperature and monitor its progress using LC-MS.
-
Upon completion, perform an aqueous work-up and purify the intermediate product by flash chromatography.
Step 2: Coupling of the Second Ligand
-
If the linker-ligand intermediate has a protecting group (e.g., Boc on an amine), deprotect it using standard conditions (e.g., TFA in DCM).
-
Dissolve the deprotected intermediate (1.0 equivalent) and the second ligand (with a carboxylic acid) (1.1 equivalents) in anhydrous DMF.
-
Repeat the amide coupling procedure as described in Step 1.
-
Purify the final PROTAC using preparative reverse-phase HPLC.
Protocol 2: Shake-Flask Method for Determining LogD
This protocol measures the distribution coefficient (LogD) of a PROTAC between octanol and an aqueous buffer at a specific pH, providing an indication of its lipophilicity.
-
Preparation: Prepare a buffer solution (e.g., PBS at pH 7.4) and saturate it with 1-octanol. Similarly, saturate 1-octanol with the buffer.
-
Sample Preparation: Prepare a stock solution of the PROTAC in a suitable solvent like DMSO.
-
Partitioning: Add a small volume of the PROTAC stock solution to a vial containing a 1:1 (v/v) mixture of the pre-saturated 1-octanol and buffer.
-
Equilibration: Shake the vial vigorously for 1-2 hours to allow the PROTAC to reach equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully take an aliquot from both the octanol and aqueous phases and determine the concentration of the PROTAC in each phase using a suitable analytical method like HPLC-UV.
-
Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Visualizations
Caption: A workflow for addressing poor PROTAC solubility.
Caption: The mechanism of action for a PROTAC.
References
- 1. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Troubleshooting low yield in amide coupling with 5-(aminomethyl)-N,N-dimethylpyridin-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with amide coupling reactions involving 5-(aminomethyl)-N,N-dimethylpyridin-2-amine.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with this compound is resulting in a low yield. What are the common causes?
Low yields in amide coupling reactions with this substrate can stem from several factors. The inherent electronic properties of the 2-aminopyridine scaffold can reduce the nucleophilicity of the primary amine, making the reaction more challenging than with simple aliphatic or benzylic amines.[1] Key potential causes include:
-
Reduced Nucleophilicity of the Amine: The electron-withdrawing nature of the pyridine ring can decrease the nucleophilicity of the exocyclic aminomethyl group, leading to a slower and less efficient reaction.
-
Steric Hindrance: While the aminomethyl group itself is not exceptionally bulky, steric hindrance on your carboxylic acid coupling partner can significantly impede the reaction.
-
Suboptimal Coupling Reagent: Not all coupling reagents are equally effective for challenging substrates. Standard carbodiimide reagents like EDC or DCC may be insufficient.
-
Inadequate Activation of the Carboxylic Acid: Incomplete formation of the active ester or other activated intermediate will directly translate to low product yield.
-
Side Reactions: The presence of multiple basic sites (the primary amine, the pyridine nitrogen, and the dimethylamino group) can lead to side reactions, such as N,N-diacylation or reactions involving the pyridine nitrogen.[2]
-
Protonation of the Amine: The basicity of the pyridine nitrogen, enhanced by the 4-dimethylamino group, can lead to protonation of the primary amine by the carboxylic acid, rendering it non-nucleophilic.[3][4]
Q2: Which coupling reagents are most effective for this compound?
For weakly nucleophilic amines like 2-aminopyridine derivatives, more potent coupling reagents are generally recommended. While standard EDC/HOBt can be attempted, uronium/aminium salts or phosphonium salts often provide superior results.
| Coupling Reagent Class | Examples | Suitability for this Substrate |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | Highly Recommended: Known for high efficiency and fast reaction times with challenging couplings.[5] |
| Phosphonium Salts | PyBOP, PyAOP | Recommended: Particularly effective for sterically hindered substrates.[6] |
| Carbodiimides | EDC, DCC (with additives like HOBt or DMAP) | Use with Caution: May result in lower yields and require optimization. The addition of DMAP can enhance the reaction rate.[7][8] |
| Acid Halides | Acyl chlorides (from SOCl₂ or (COCl)₂) | Alternative: Can be effective but may require harsher conditions and careful control to avoid side reactions.[1] |
Q3: What are potential side reactions to be aware of?
The structure of this compound presents possibilities for several side reactions:
-
N,N-diacylation: Although the primary amine is attached to a methylene spacer, the possibility of diacylation exists, especially if a large excess of the activated carboxylic acid is used under forcing conditions. Similar behavior has been observed in 2-aminopyrimidines.[2]
-
Acylation of the Pyridine Nitrogen: While less common, acylation of the pyridine nitrogen to form a pyridinium salt is a potential side reaction, especially with highly reactive acylating agents.
-
Reaction with DMAP: If DMAP is used as an additive, it can compete with the substrate for the activated carboxylic acid, forming a reactive N-acylpyridinium species.[7][9]
Q4: How should I approach the purification of my amide product?
The basic nature of the pyridine ring in your product requires specific purification strategies. Standard silica gel chromatography can be challenging due to the potential for the basic product to streak or irreversibly bind to the acidic silica.
-
Acid Wash: During aqueous workup, washing the organic layer with a dilute acid solution (e.g., 1M HCl) can protonate the pyridine nitrogen, allowing for the removal of non-basic impurities. Subsequent basification of the aqueous layer and re-extraction can then isolate the product. Be mindful that your product may be water-soluble once protonated.
-
Reverse-Phase Chromatography: This is often a suitable method for purifying polar, basic compounds.
-
Treated Silica Gel: Using silica gel that has been treated with a base, such as triethylamine, can help to minimize tailing and improve separation during column chromatography.
-
Co-evaporation with Toluene: To remove residual pyridine from a reaction, co-evaporation with toluene can be an effective technique.[10]
Troubleshooting Guide
Issue: Low or No Product Formation
dot graph TD { A[Start: Low/No Product] --> B{Check Starting Materials}; B --> C{Amine Quality?}; C --> D[Use freshly prepared/purified amine]; B --> E{Carboxylic Acid Quality?}; E --> F[Ensure purity and dryness]; B --> G{Coupling Reagent Fresh?}; G --> H[Use fresh, high-quality reagent]; A --> I{Reaction Conditions}; I --> J{Coupling Reagent Choice}; J --> K["Consider switching to HATU or PyBOP"]; I --> L{Base Used?}; L --> M["Use a non-nucleophilic base like DIPEA"]; I --> N{Solvent Dry?}; N --> O[Use anhydrous solvent]; A --> P{Work-up/Purification Issues}; P --> Q{Product lost during extraction?}; Q --> R["Consider reverse-phase purification"]; subgraph Legend direction LR StartNode[Start] DecisionNode{Decision} ProcessNode[Process] end classDef start fill:#4285F4,stroke:#202124,stroke-width:2px,color:#FFFFFF; classDef decision fill:#FBBC05,stroke:#202124,stroke-width:2px,color:#202124; classDef process fill:#34A853,stroke:#202124,stroke-width:2px,color:#FFFFFF; class A start; class B,I,P decision; class C,E,G,J,L,N,Q decision; class D,F,H,K,M,O,R process; } caption: Troubleshooting workflow for low product yield.
Issue: Multiple Spots on TLC, Indicating Side Products
dot graph TD { A[Start: Multiple Products] --> B{Identify Main Side Product}; B --> C{Unreacted Starting Material?}; C --> D["Increase reaction time or temperature"]; C --> E["Consider a more potent coupling reagent"]; B --> F{Possible Diacylation?}; F --> G["Reduce equivalents of activated acid"]; B --> H{Other Side Reactions?}; H --> I["Lower reaction temperature"]; H --> J["Re-evaluate choice of base and additives"]; A --> K{Purification Strategy}; K --> L["Optimize chromatography conditions (e.g., basic treated silica)"]; subgraph Legend direction LR StartNode[Start] DecisionNode{Decision} ProcessNode[Process] end classDef start fill:#EA4335,stroke:#202124,stroke-width:2px,color:#FFFFFF; classDef decision fill:#FBBC05,stroke:#202124,stroke-width:2px,color:#202124; classDef process fill:#4285F4,stroke:#202124,stroke-width:2px,color:#FFFFFF; class A start; class B,K decision; class C,F,H decision; class D,E,G,I,J,L process; } caption: Troubleshooting workflow for side product formation.
Experimental Protocols
Protocol 1: General Amide Coupling using HATU
-
Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Add HATU (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.2 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate chromatographic method.
Protocol 2: Amide Coupling using EDC/DMAP
-
Dissolve the carboxylic acid (1.0 equivalent), this compound (1.0 equivalent), and DMAP (0.1-1.0 equivalent) in anhydrous DCM or DMF.[8]
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute with the organic solvent and wash with water, dilute HCl (to remove unreacted amine and DMAP), and saturated aqueous NaHCO₃.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product.
Quantitative Data Summary
The following table summarizes typical reaction conditions for amide coupling with challenging amine substrates. Please note that yields are highly substrate-dependent and optimization is often necessary.
| Coupling Reagent | Base | Solvent | Temperature (°C) | Typical Yield Range | Reference |
| HATU | DIPEA | DMF | 25 | 70-95% | [5] |
| PyBOP | DIPEA | DMF | 25 | 65-90% | [6] |
| EDC/HOBt | DIPEA | DCM/DMF | 0-25 | 40-75% | [6] |
| EDC/DMAP (cat. HOBt) | DIPEA | MeCN | 23 | 60-85% | [8] |
| Acyl Fluoride (BTFFH) | DIPEA | CH₂Cl₂ | 80 | 70-90% | [11] |
References
- 1. reddit.com [reddit.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. growingscience.com [growingscience.com]
- 6. peptide.com [peptide.com]
- 7. nbinno.com [nbinno.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Technical Support Center: Purification of 5-(aminomethyl)-N,N-dimethylpyridin-2-amine
This technical support guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the synthesis and purification of 5-(aminomethyl)-N,N-dimethylpyridin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
The synthesis of this compound typically proceeds via the catalytic hydrogenation of 6-(dimethylamino)nicotinonitrile. The most common impurities to be aware of during this reaction include:
-
Unreacted Starting Material: Residual 6-(dimethylamino)nicotinonitrile.
-
Secondary Amine Byproduct: Dimerization of the intermediate imine with the final primary amine product can lead to the formation of a secondary amine impurity, N-((6-(dimethylamino)pyridin-3-yl)methyl)-5-(aminomethyl)-N,N-dimethylpyridin-2-amine.
-
Positional Isomers: Depending on the synthetic route of the starting nitrile, positional isomers such as 3-(aminomethyl)-N,N-dimethylpyridin-2-amine may be present. For instance, the synthesis of the related compound 2-amino-5-methylpyridine can be contaminated with 2-amino-3-methylpyridine.[1][2]
-
Residual Catalyst: Traces of the hydrogenation catalyst (e.g., Palladium or Nickel).
-
Solvent Residues: Residual solvents from the reaction and purification steps.
Q2: My NMR spectrum shows unexpected peaks after synthesis. How can I identify the impurities?
Identifying unknown peaks requires a systematic approach. First, consider the potential impurities from your specific synthetic route (see Q1). A combination of analytical techniques is recommended for comprehensive impurity profiling:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for separating the components of your mixture and determining their mass-to-charge ratio (m/z), which can help in deducing the molecular formula of the impurities.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: 1H and 13C NMR are essential for structural elucidation. Advanced techniques like COSY, HSQC, and HMBC can provide detailed information about the connectivity of atoms in the unknown compounds.
-
HPLC (High-Performance Liquid Chromatography) with a UV detector: HPLC is a primary technique for separating and quantifying impurities. A photodiode array (PDA) detector can be beneficial for assessing peak purity.
Q3: I am having difficulty removing the secondary amine byproduct. What purification strategies are most effective?
The removal of secondary amine impurities from a primary amine product can be challenging due to their similar chemical properties. Here are some effective strategies:
-
Acid-Base Extraction: This technique exploits the basicity of the amines. By washing the organic solution of your product with a dilute acid (e.g., 1M HCl), the primary and secondary amines will be protonated and move to the aqueous layer, separating them from non-basic impurities. Subsequent basification of the aqueous layer and re-extraction into an organic solvent will recover the amines. The difference in pKa between the primary and secondary amine might allow for some selective separation through careful pH control, though this can be difficult.
-
Column Chromatography: Flash column chromatography on silica gel is a common method. However, the basicity of aminopyridines can cause tailing of the peaks. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent system.
-
Crystallization: If your product is a solid, crystallization can be a highly effective method for achieving high purity. This involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, causing the desired compound to crystallize out while impurities remain in the solution.
-
Derivatization: In some cases, the primary amine can be selectively reacted with a reagent to form a derivative that has significantly different properties, allowing for easy separation from the unreacted secondary amine. The protecting group can then be removed to yield the pure primary amine.
Troubleshooting Guides
Issue 1: Low Purity After Initial Work-up
| Symptom | Possible Cause | Troubleshooting Steps |
| Significant amount of starting material (nitrile) remaining. | Incomplete reaction. | - Increase reaction time. - Increase hydrogen pressure. - Check catalyst activity (use fresh catalyst). |
| Presence of a higher molecular weight peak in LC-MS, corresponding to the secondary amine impurity. | Formation of secondary amine byproduct during reduction. | - Use a higher dilution of the reaction mixture. - Add an acid (e.g., HCl) to the reaction mixture to protonate the amine as it forms, which can help prevent dimerization.[3] |
| Multiple peaks with the same mass in LC-MS, suggesting isomers. | Isomeric impurities in the starting material or side reactions during synthesis. | - Analyze the purity of the starting nitrile before the reduction step. - Optimize reaction conditions to minimize side reactions. |
Issue 2: Difficulty with Purification
| Symptom | Possible Cause | Troubleshooting Steps |
| Product "oiling out" during crystallization. | The compound is separating from the solution as a liquid instead of a solid. This can be due to high supersaturation or the presence of impurities that lower the melting point. | - Reduce the cooling rate. - Use a different solvent or a co-solvent system. - Try to "seed" the solution with a small crystal of the pure product. |
| Severe tailing of the product peak during column chromatography on silica gel. | Strong interaction between the basic amine and the acidic silica gel. | - Add a small percentage of a base (e.g., 0.5-2% triethylamine or a few drops of aqueous ammonia) to the eluent. - Consider using a different stationary phase, such as alumina or a polymer-based resin. |
| Poor separation of the product from the secondary amine impurity by chromatography. | Similar polarity of the two compounds. | - Optimize the eluent system by trying different solvent mixtures and gradients. - Consider using a different type of chromatography, such as ion-exchange chromatography. |
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Acid-Base Extraction | 85-95% | Removes non-basic impurities effectively. | May not efficiently separate primary and secondary amines. |
| Column Chromatography (Silica Gel with Et3N) | >98% | High resolution for separating closely related compounds. | Can be time-consuming and require large volumes of solvent. Tailing can still be an issue. |
| Crystallization | >99% | Can yield very high purity product. | Requires a suitable solvent system and may result in lower yield. |
| Ion-Exchange Chromatography | >98% | Can be very effective for separating compounds with different basicities. | May require specialized equipment and resins. |
Experimental Protocols
Protocol 1: General Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (3 x volume of the organic layer). The amine products will move into the aqueous layer.
-
Separation: Separate the aqueous layer.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 6M NaOH) with stirring until the pH is >10.
-
Re-extraction: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate, 3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified amine mixture.
Protocol 2: Purification by Column Chromatography
-
Column Packing: Pack a silica gel column with a suitable eluent system. A common starting point is a mixture of dichloromethane (DCM) and methanol (MeOH) (e.g., 95:5), with the addition of 0.5-1% triethylamine to prevent tailing.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system. The polarity can be gradually increased by increasing the percentage of methanol if necessary.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purity Analysis by HPLC
This is a general method and may require optimization for your specific system.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 50:50 mixture of Mobile Phase A and B.
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of this compound.
References
Stability and storage conditions for 5-(aminomethyl)-N,N-dimethylpyridin-2-amine
This technical support center provides guidance on the stability and storage of 5-(aminomethyl)-N,N-dimethylpyridin-2-amine, a key building block for researchers in drug development. While specific stability data for this compound is not extensively available in the public domain, this guide is based on best practices for handling aminopyridine derivatives and general principles of chemical stability.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, it is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). The product should be stored in a cool, dry, and dark place. Based on general guidelines for similar amines, storage at 2-8°C is advisable to minimize degradation.
Q2: My vial of this compound has changed color. Is it still usable?
A2: A change in color, such as yellowing or darkening, can indicate degradation. Amines, in particular, are susceptible to oxidation, which can lead to the formation of colored impurities. It is highly recommended to assess the purity of the material using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, before use. If significant degradation is detected, the product should be discarded.
Q3: Can I store solutions of this compound? If so, what are the recommended conditions?
A3: Preparing fresh solutions is always the best practice. If storage of a solution is necessary, it should be for the shortest possible duration. The stability of the compound in solution is highly dependent on the solvent, pH, and exposure to light and air. For short-term storage, use an anhydrous, aprotic solvent, store at low temperatures (e.g., -20°C), and protect from light. It is crucial to validate the stability of the solution under your specific experimental conditions.
Q4: What are the potential degradation pathways for this compound?
A4: Based on the structure, potential degradation pathways include:
-
Oxidation: The amine groups are susceptible to oxidation, which can be accelerated by exposure to air and light.
-
Hydrolysis: While less common for the aromatic amine, the aminomethyl group could be susceptible under certain pH conditions.
-
Reaction with Carbon Dioxide: Primary and secondary amines can react with atmospheric carbon dioxide to form carbamates.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Action(s) |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | 1. Verify the purity of the starting material using HPLC or NMR. 2. If degradation is confirmed, use a fresh, unopened vial of the compound. 3. Review storage and handling procedures to ensure they align with best practices. |
| Poor solubility | The compound may have degraded to form less soluble impurities. | 1. Attempt to dissolve a small amount in a trusted solvent to check for insolubles. 2. Analyze the material for purity. |
| Unexpected side products in reaction | The compound may contain impurities that are participating in the reaction. | 1. Purify the starting material before use. 2. Characterize the unexpected side products to understand the nature of the impurities. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Sample solvent: 50:50 Acetonitrile:Water
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of the sample solvent to prepare a 1 mg/mL solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 254 nm
-
Gradient:
Time (min) % Mobile Phase B 0 5 20 95 25 95 25.1 5 | 30 | 5 |
-
-
Analysis: Inject the sample and integrate the peak areas. The purity can be calculated as the percentage of the main peak area relative to the total peak area.
Protocol 2: Forced Degradation Study Workflow
Forced degradation studies are essential to understand the inherent stability of a drug substance.[1][2][3][4][5] This workflow outlines a general approach.
Logical Relationship for Troubleshooting
This diagram illustrates the logical steps to take when troubleshooting experimental issues that may be related to the stability of this compound.
References
Addressing steric hindrance in reactions with 5-(aminomethyl)-N,N-dimethylpyridin-2-amine
Welcome to the technical support center for 5-(aminomethyl)-N,N-dimethylpyridin-2-amine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to steric hindrance in reactions involving this compound.
Molecular Structure and Reactivity Overview
This compound possesses three distinct nitrogen atoms, each with different reactivity profiles influenced by electronic effects and steric hindrance. The bulky N,N-dimethylamino group at the 2-position significantly impacts the reactivity of the adjacent pyridine nitrogen and the C-3 position.
Caption: Molecular structure of this compound, highlighting its three nitrogen centers and their relative steric accessibility.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is giving low yields. What is the likely cause?
A1: Low yields are often attributable to steric hindrance. The N,N-dimethylamino group at the C-2 position creates significant steric bulk, which can impede the approach of reagents to two key sites:
-
The Pyridine Nitrogen: Prevents efficient coordination with metal catalysts or protonation.
-
The C-3 Position: Hinders substitution reactions adjacent to the dimethylamino group. Additionally, the tertiary amine itself is non-nucleophilic due to steric hindrance.[1] The primary aminomethyl group at C-5 is the most accessible site for most reactions.
Q2: Which nitrogen atom is the most reactive nucleophile?
A2: The primary amine of the 5-(aminomethyl) group is the most reactive nucleophile. Primary amines are generally more nucleophilic than the nitrogen atom of a pyridine ring, and the tertiary dimethylamino group is rendered non-nucleophilic by steric hindrance and electron delocalization into the pyridine ring.[1] Therefore, reactions with electrophiles will preferentially occur at the -CH₂NH₂ group.
Q3: How can I achieve selective reaction at the pyridine nitrogen or another ring position without the primary amine interfering?
A3: To prevent the highly reactive primary amine from interfering, it should be protected. Using a suitable protecting group, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), will temporarily render the primary amine unreactive.[2] After the desired reaction at the other site is complete, the protecting group can be selectively removed.
Q4: What strategies can overcome the steric hindrance from the 2-(N,N-dimethylamino) group during cross-coupling reactions?
A4: Overcoming steric hindrance in coupling reactions (e.g., Buchwald-Hartwig, Suzuki) requires carefully optimized conditions:
-
Bulky, Electron-Rich Ligands: Employing specialized phosphine ligands (e.g., Josiphos, Buchwald-type biaryl phosphines) can facilitate the catalytic cycle with sterically demanding substrates.[3]
-
Specialized Catalysts: Copper-catalyzed methods have shown promise for coupling sterically hindered partners, sometimes outperforming palladium-based systems.[3]
-
Higher Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier, though this may lead to side products. Microwave irradiation can be an effective way to achieve high temperatures rapidly and uniformly.[4]
-
Choice of Base: Using a non-nucleophilic, sterically hindered base like LiHMDS or K₃PO₄ can be crucial to avoid side reactions.
Q5: Can I perform a reaction on the primary amine if my other reagent is also sterically bulky?
A5: While the primary amine is the most accessible site, its reaction with a sterically demanding electrophile can still be slow or inefficient. To facilitate this, consider the following:
-
More Reactive Reagents: Use a more reactive form of the electrophile (e.g., an acyl chloride instead of an anhydride).
-
Activating Agents: Employ coupling agents (e.g., HATU, HOBt for amide bond formation) to increase the electrophilicity of the reaction partner.
-
Higher Reaction Concentration: Increasing the concentration can favor the bimolecular reaction.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solutions |
| Low or no yield in a C-N cross-coupling reaction. | Steric Hindrance: The 2-dimethylamino group is preventing the catalyst from coordinating effectively with the pyridine nitrogen or the halide. | 1. Switch Catalyst System: Try a Cu-based catalyst or a Pd catalyst with a ligand designed for hindered substrates (e.g., XPhos, SPhos).[3] 2. Increase Temperature: Use a high-boiling solvent (e.g., toluene, xylene, or DMF) and increase the temperature. Consider microwave heating.[4] 3. Change the Base: Use a weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. |
| Acylation/Alkylation occurs at the primary amine instead of the desired ring position. | Reactivity Difference: The 5-(aminomethyl) group is significantly more nucleophilic and less hindered than other sites. | 1. Protect the Primary Amine: Introduce a Boc or Fmoc protecting group before attempting the main reaction.[2] 2. Stoichiometry Control: This is difficult and not recommended. Protection is the most robust strategy. |
| Reaction is slow and requires long reaction times. | High Activation Energy: Steric hindrance increases the energy barrier for the reaction to proceed. | 1. Higher Temperature: As above, increase the reaction temperature. 2. Catalyst Choice: For certain reactions like reductive amination, specific catalysts like Pd(OH)₂ clusters can facilitate reactions even at room temperature for hindered amines.[5] |
| Formation of multiple byproducts. | Side Reactions: High temperatures or strong bases may cause decomposition or undesired side reactions. Lack of Selectivity: Multiple reactive sites are competing. | 1. Protect Reactive Sites: Use an orthogonal protecting group strategy if there are multiple sites to control.[2] 2. Milder Conditions: Explore catalyst systems that operate at lower temperatures.[5] 3. Optimize Base: Screen different bases to find one that promotes the desired reaction without causing degradation. |
Illustrative Data: Ligand Effects in Hindered Coupling
The following table provides representative data, based on literature for similar sterically hindered systems, illustrating how ligand choice can dramatically affect the yield in a palladium-catalyzed C-N cross-coupling reaction.[3]
| Ligand | Catalyst Loading (mol %) | Temperature (°C) | Time (h) | Representative Yield (%) |
| P(t-Bu)₃ | 2 | 110 | 24 | < 10% |
| BINAP | 2 | 110 | 24 | ~ 35% |
| XPhos | 2 | 110 | 18 | > 90% |
| SPhos | 2 | 110 | 18 | > 95% |
This data is illustrative and specific results will vary based on the exact substrates and conditions.
Experimental Protocols
Protocol 1: Selective Boc-Protection of the Primary Amine
This protocol describes the protection of the more reactive 5-(aminomethyl) group, enabling subsequent reactions at other positions.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents)
-
Triethylamine (TEA) (1.2 equivalents)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous NaHCO₃ solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Dissolve this compound in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq.) to the solution.
-
Slowly add a solution of (Boc)₂O (1.1 eq.) in DCM to the flask dropwise over 15 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the Boc-protected product, which can be used in the next step without further purification or purified by column chromatography if necessary.
Caption: A troubleshooting workflow for addressing low-yield reactions involving this compound.
Protocol 2: Buchwald-Hartwig Amination with a Hindered Aryl Halide
This protocol provides a starting point for coupling the Boc-protected amine with a sterically hindered aryl bromide.
Materials:
-
Boc-protected this compound (1.0 eq.)
-
Sterically hindered aryl bromide (e.g., 2-bromo-m-xylene) (1.2 eq.)
-
Pd₂(dba)₃ (0.02 eq.)
-
XPhos (0.05 eq.)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq.)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox, add the Boc-protected amine, aryl bromide, Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried reaction vessel equipped with a stir bar.
-
Remove the vessel from the glovebox and add anhydrous, degassed toluene via syringe.
-
Place the vessel under an inert atmosphere (Argon or Nitrogen).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-24 hours.
-
Once complete, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
The final Boc-protected coupled product can then be deprotected under standard acidic conditions (e.g., TFA in DCM) to reveal the primary amine.
Caption: A logical workflow illustrating the use of a protecting group strategy for selective modification.
References
- 1. Amine Reactivity [www2.chemistry.msu.edu]
- 2. Protective Groups [organic-chemistry.org]
- 3. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine [mdpi.com]
Preventing unwanted side products in PROTAC synthesis with 5-(aminomethyl)-N,N-dimethylpyridin-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the bifunctional linker, 5-(aminomethyl)-N,N-dimethylpyridin-2-amine, in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of PROTACs using this compound, focusing on the prevention of unwanted side products.
| Observed Problem | Potential Cause | Recommended Solution |
| Low Yield of Desired PROTAC | 1. Diacylation of the Linker: The presence of two reactive amine groups (a primary aliphatic amine and a secondary aromatic amine) can lead to the formation of a di-acylated side product, consuming the starting material. | - Employ Orthogonal Protecting Groups: Protect the more reactive primary amine with a suitable protecting group (e.g., Boc) before coupling the first ligand to the less reactive dimethylamino group.[1] - Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the ligand to be coupled to favor mono-acylation. |
| 2. Guanidinylation of the Primary Amine: Uronium-based coupling reagents (e.g., HATU, HBTU) can react with the primary amine to form a guanidinium byproduct, which is an irreversible termination step.[2] | - Pre-activation of the Carboxylic Acid: Activate the carboxylic acid of your ligand with the coupling reagent before adding the amine linker to the reaction mixture.[2] - Alternative Coupling Reagents: Consider using carbodiimide-based coupling reagents like DCC or EDC in the presence of an additive such as HOBt or Oxyma Pure, which are less prone to this side reaction.[3][4] | |
| 3. Poor Solubility of Intermediates: PROTAC intermediates can sometimes have poor solubility in the reaction solvent, leading to incomplete reactions. | - Solvent Optimization: Experiment with different anhydrous solvents such as DMF, DMSO, or a mixture thereof to improve solubility. - Addition of Chaotropic Salts: In some cases, the addition of salts like LiCl can help to disrupt aggregation and improve solubility.[2] | |
| Presence of an Impurity with a Mass Corresponding to a Double Acylation | Simultaneous reaction at both amine sites of the linker. | - Sequential Acylation with Protection: The most robust solution is to use a mono-protected version of the linker, such as the Boc-protected derivative. This ensures that the acylation occurs only at the desired amine.[1] |
| Unidentified Side Products | 1. Reaction at the Pyridine Nitrogen: The nitrogen atom of the pyridine ring can be nucleophilic, especially under certain conditions, and may react with activated esters or other electrophiles.[5] | - Control of pH: Avoid strongly acidic conditions during the reaction which could protonate the pyridine nitrogen, potentially making it more susceptible to side reactions upon deprotonation.[5] |
| 2. Racemization of Chiral Centers: The activation of chiral carboxylic acids can lead to epimerization at the alpha-carbon, resulting in diastereomeric impurities.[3][4] | - Use of Racemization Suppressants: Always include additives like HOBt or Oxyma Pure when using carbodiimide coupling reagents.[4] - Low-Temperature Coupling: Perform the coupling reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize racemization. |
Frequently Asked Questions (FAQs)
Q1: Which amine group of this compound is more reactive towards acylation?
A1: The primary aliphatic amine (-CH2NH2) is significantly more nucleophilic and less sterically hindered than the N,N-dimethylamino group on the pyridine ring. Therefore, the primary amine will react preferentially in acylation reactions.
Q2: How can I achieve chemoselective acylation of the primary amine without protecting the dimethylamino group?
A2: While challenging, chemoselectivity can be favored by:
-
Low Temperatures: Running the reaction at 0 °C or below can enhance the selectivity for the more reactive primary amine.
-
Controlled Reagent Addition: Slow, dropwise addition of the activated carboxylic acid to a solution of the diamine linker can help to minimize di-acylation.
-
Choice of Coupling Reagent: Milder coupling conditions may favor reaction at the more nucleophilic site.
However, for the most reliable and clean synthesis, the use of a mono-protected linker is strongly recommended.
Q3: What are the best practices for setting up a coupling reaction with this linker?
A3: For optimal results:
-
Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the activated species.
-
Use anhydrous solvents (e.g., DMF, DMSO).
-
Pre-activate the carboxylic acid of your ligand with the chosen coupling reagent and additive for 5-10 minutes before adding the amine linker.
-
Monitor the reaction progress by LC-MS to determine the optimal reaction time and avoid the formation of degradation products.
Q4: Can the pyridine nitrogen participate in side reactions?
A4: Yes, the pyridine nitrogen can be nucleophilic and may lead to side products, particularly if the reaction conditions are not carefully controlled. It is generally less reactive than the primary amine but could react with highly reactive electrophiles. Maintaining a neutral to slightly basic pH is advisable.[5]
Experimental Protocols
Protocol 1: Mono-acylation of this compound using a Boc-protected Linker
This protocol describes the coupling of a carboxylic acid-containing ligand (Ligand-COOH) to the dimethylamino group of the linker, followed by deprotection and coupling to a second ligand.
Step 1: Coupling of Ligand-COOH to the Protected Linker
| Reagent | Molar Equivalent | Purpose |
| Boc-5-(aminomethyl)-N,N-dimethylpyridin-2-amine | 1.0 | Starting material |
| Ligand-COOH | 1.1 | Ligand to be coupled |
| HATU | 1.2 | Coupling agent |
| DIPEA | 2.0-3.0 | Base |
| Anhydrous DMF | - | Solvent |
Procedure:
-
Under an inert atmosphere, dissolve Ligand-COOH (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Stir the solution for 5 minutes to allow for pre-activation.
-
Add a solution of Boc-5-(aminomethyl)-N,N-dimethylpyridin-2-amine (1.0 eq) in anhydrous DMF, followed by the addition of DIPEA (2.0-3.0 eq).
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the intermediate by flash column chromatography.
Step 2: Boc Deprotection
Procedure:
-
Dissolve the purified intermediate from Step 1 in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Stir at room temperature for 1-2 hours, monitoring by LC-MS.
-
Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (2x) to remove residual TFA. The resulting TFA salt is often used directly in the next step.
Step 3: Coupling of the Second Ligand
This step is analogous to Step 1, using the deprotected intermediate from Step 2 and the second carboxylic acid-containing ligand.
Visualizing the Workflow
Caption: Sequential PROTAC synthesis workflow.
Signaling Pathway and Logical Relationships
General PROTAC Mechanism of Action
PROTACs function by inducing the proximity of a target Protein of Interest (POI) and an E3 ubiquitin ligase. This leads to the ubiquitination of the POI, marking it for degradation by the proteasome.
Caption: PROTAC mechanism of action.
Troubleshooting Logic for Side Product Formation
This diagram illustrates the decision-making process when unexpected side products are observed.
Caption: Troubleshooting unwanted side products.
References
Technical Support Center: Optimizing Reaction Conditions for the Selective Functionalization of 5-(aminomethyl)-N,N-dimethylpyridin-2-amine
Welcome to the technical support center for the selective functionalization of 5-(aminomethyl)-N,N-dimethylpyridin-2-amine. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions to assist researchers, scientists, and drug development professionals in their synthetic endeavors.
Troubleshooting Guides
This section provides solutions to common issues encountered during the functionalization of this compound.
Issue 1: Low Yield of the Desired Product
Low product yield is a frequent challenge. The following workflow can help diagnose and resolve the issue.
Validation & Comparative
5-(aminomethyl)-N,N-dimethylpyridin-2-amine vs aliphatic amine linkers in PROTACs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a cornerstone of modern therapeutic strategies. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A critical component of a PROTAC's architecture is the linker, a chemical tether connecting the target protein ligand to the E3 ligase ligand. The choice of linker profoundly influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides a comprehensive comparison of two key classes of linker building blocks: aromatic amines, specifically focusing on the 5-(aminomethyl)-N,N-dimethylpyridin-2-amine scaffold, and various aliphatic amines.
Core Structural and Functional Comparison
The fundamental difference between these linker types lies in their structural rigidity and physicochemical properties. Aliphatic amine linkers, such as linear alkyl chains, piperidine, and piperazine, offer varying degrees of flexibility. In contrast, aromatic amines like this compound introduce a rigid, planar pyridinyl moiety. This structural distinction has significant implications for a PROTAC's ability to induce a productive ternary complex and for its overall drug-like properties.
This compound introduces a basic nitrogen atom within the pyridine ring, which can be protonated at physiological pH. This feature can enhance the aqueous solubility of the PROTAC, a crucial factor for bioavailability.[1] The rigid structure of the pyridine ring can also help to pre-organize the PROTAC into a conformation that is favorable for ternary complex formation.
Aliphatic amine linkers are a versatile class with tunable properties.
-
Linear alkyl amines (e.g., ethylenediamine) provide high flexibility, allowing the PROTAC to adopt numerous conformations to facilitate the formation of a productive ternary complex. However, their hydrophobic nature can negatively impact solubility.
-
Cyclic aliphatic amines like piperidine and piperazine introduce conformational constraints, which can enhance metabolic stability and pre-organize the PROTAC for potent degradation.[2] Piperazine, with its two nitrogen atoms, offers an additional handle for modulating solubility and synthetic accessibility.[2]
Quantitative Data Comparison
While direct head-to-head data for PROTACs utilizing this compound is limited in the public domain, we can draw comparisons from studies on PROTACs with pyridine-containing and various aliphatic amine linkers. The following tables summarize representative data on the impact of linker type on degradation efficiency (DC50 and Dmax) and physicochemical properties.
Table 1: Impact of Linker Type on PROTAC Degradation Efficiency
| PROTAC Target & E3 Ligase | Linker Type | Linker Description | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| Androgen Receptor (AR) / VHL | Pyridine/di-piperidine | Rigid, ionizable | < 1 | >90 | LNCaP, VCaP | [1] |
| BRD4 / CRBN | Piperazine-containing | Rigid | ~15 | >90 | 22Rv1 | [3] |
| p110α/γ, mTOR / VHL | C8 alkyl | Flexible | 42-227 | 71-89 | MDA-MB-231 | [3] |
| BTK / CRBN | Piperazine-containing | Rigid | 2.2 | 97 | Mino | [4] |
Table 2: General Physicochemical Properties of Linker Classes
| Property | This compound (Aromatic) | Linear Aliphatic Amine | Piperidine/Piperazine (Cyclic Aliphatic) |
| Rigidity | High | Low | High |
| Solubility | Potentially enhanced due to basic nitrogen | Generally lower (hydrophobic) | Can be enhanced (especially piperazine) |
| Cell Permeability | Target-dependent, can be modulated | Can be high, but may be limited by polarity | Generally favorable, balances rigidity and polarity |
| Metabolic Stability | Generally stable aromatic ring | Can be susceptible to oxidation | Generally more stable due to cyclic nature |
| Synthetic Accessibility | Readily available building block | Widely available and easily incorporated | Common building blocks in medicinal chemistry |
Experimental Protocols
Accurate and reproducible experimental data are crucial for the evaluation and comparison of PROTACs. Below are detailed methodologies for key experiments.
Protocol 1: Determination of Protein Degradation (DC50 and Dmax) by Western Blot
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution in DMSO
-
Vehicle control (DMSO)
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the target protein and a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic model to determine the DC50 and Dmax values.[5]
-
Protocol 2: Ternary Complex Formation Analysis by Co-Immunoprecipitation (Co-IP)
This protocol is used to demonstrate the PROTAC-induced formation of the ternary complex in a cellular context.
Materials:
-
Cells expressing the target protein and E3 ligase
-
PROTAC
-
Cell lysis buffer
-
Antibody against the target protein or a tagged component of the E3 ligase
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control. Lyse the cells and clarify the lysate by centrifugation.
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody against the target protein (or tagged E3 ligase component).
-
Add Protein A/G magnetic beads to pull down the antibody-protein complex.
-
-
Washing and Elution: Wash the beads to remove non-specific binders. Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against the target protein, the E3 ligase, and other components of the complex to confirm their co-precipitation.
Protocol 3: Cellular Permeability Assessment by Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, non-cell-based assay to evaluate the passive permeability of a compound.
Materials:
-
PAMPA plates (donor and acceptor plates)
-
Phosphate-buffered saline (PBS)
-
Lipid solution (e.g., lecithin in dodecane)
-
PROTAC compound
-
LC-MS/MS for quantification
Procedure:
-
Plate Preparation: Coat the filter of the donor plate with the lipid solution. Fill the acceptor plate wells with PBS.
-
Compound Addition: Add the PROTAC solution to the donor plate wells.
-
Incubation: Place the donor plate on top of the acceptor plate and incubate.
-
Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) based on the amount of compound that has diffused into the acceptor well.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes involved in PROTAC action and the workflows for their evaluation.
Conclusion
The selection of a linker is a critical, multi-parameter optimization process in the design of effective PROTACs. While aliphatic amine linkers, particularly cyclic variants like piperidine and piperazine, are well-established for their ability to impart favorable rigidity and metabolic stability, aromatic amine linkers such as those based on the this compound scaffold offer a compelling alternative. The introduction of a pyridine moiety can enhance aqueous solubility and provide a rigid framework to pre-organize the PROTAC for efficient ternary complex formation.
Ultimately, the optimal linker choice is highly dependent on the specific target protein and E3 ligase pair. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and systematic evaluation of PROTAC linkers, empowering researchers to accelerate the development of novel and effective protein-degrading therapeutics.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Confirming Ligand Conjugation: A Mass Spectrometry Comparison of 5-(aminomethyl)-N,N-dimethylpyridin-2-amine and a Common Alternative
For researchers, scientists, and drug development professionals, the successful conjugation of a molecule of interest to a ligand is a critical step in the development of targeted therapies, diagnostic agents, and various research tools. Mass spectrometry is an indispensable analytical technique for confirming this conjugation. This guide provides a comparative overview of the mass spectrometric analysis of ligands conjugated with 5-(aminomethyl)-N,N-dimethylpyridin-2-amine and a widely used alternative, Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), supported by experimental protocols and data interpretation.
This guide will delve into the expected mass spectral characteristics of these two conjugation agents, providing a framework for researchers to confirm the successful attachment of their ligands.
Introduction to Conjugation and Mass Spectrometry Confirmation
Bifunctional linkers are molecules with two reactive ends that can covalently bind to two other molecules. In drug development and research, they are frequently used to attach a targeting ligand (e.g., an antibody or peptide) to a payload (e.g., a drug, fluorescent dye, or nanoparticle).
This compound is a bifunctional linker containing a primary amine for conjugation to a carboxyl group on a ligand and a dimethylamino pyridine moiety which can be used for further functionalization or as a point of attachment.
Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a popular heterobifunctional crosslinker. It possesses an N-hydroxysuccinimide (NHS) ester that reacts with primary amines and a maleimide group that reacts with sulfhydryl (thiol) groups.[1]
Confirmation of successful conjugation is paramount. Mass spectrometry (MS) is a powerful tool for this purpose as it provides the precise mass of the resulting conjugate, allowing for unambiguous verification of the covalent linkage. Tandem mass spectrometry (MS/MS) further provides structural information by fragmenting the molecule and analyzing the resulting fragment ions, which can help to pinpoint the site of conjugation and confirm the identity of the conjugated species.
Comparative Mass Spectrometry Data
The following table summarizes the expected mass spectrometry data for a hypothetical ligand conjugated with either this compound or SMCC. The exact mass-to-charge ratio (m/z) of the parent ion will depend on the mass of the specific ligand used.
| Feature | This compound Conjugate | SMCC Conjugate |
| Parent Ion (M+H)⁺ | [Mass of Ligand + 151.22]⁺ | [Mass of Ligand + 219.23]⁺ |
| Key Fragmentation Pathways | - α-cleavage of the dimethylamino group. - Loss of the dimethylaminomethyl group. - Fragmentation of the pyridine ring (e.g., loss of HCN). | - Cleavage of the succinimide ring. - Fragmentation of the cyclohexyl ring. - Cleavage at the thioether bond. |
| Characteristic Fragment Ions (m/z) | - 58 : [CH₂=N(CH₃)₂]⁺ from α-cleavage. - 121 : [Moiety - CH₂N(CH₃)₂]⁺. - Variable : Fragments from the pyridine ring. | - 114 : Succinimide fragment. - 81 : Cyclohexyl fragment. - Variable : Fragments containing the maleimide-thiol adduct. |
Note: The net added mass for SMCC after conjugation and loss of the NHS group is 219.09 Da.[2]
Experimental Protocols
Protocol 1: Conjugation of a Carboxyl-Containing Ligand to this compound via EDC/NHS Chemistry
This protocol describes a general method for conjugating a ligand with an available carboxyl group to the primary amine of this compound using carbodiimide chemistry.
Materials:
-
Ligand with a carboxyl group
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Solvent for Mass Spectrometry: Acetonitrile/Water (1:1) with 0.1% Formic Acid
Procedure:
-
Ligand Activation:
-
Dissolve the carboxyl-containing ligand in the reaction buffer.
-
Add a 5-fold molar excess of EDC and NHS to the ligand solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl group.
-
-
Conjugation:
-
Add a 10-fold molar excess of this compound to the activated ligand solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add the quenching solution to stop the reaction.
-
-
Purification:
-
Purify the conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or reverse-phase HPLC to remove unreacted reagents.
-
-
Mass Spectrometry Analysis:
-
Prepare the purified conjugate sample in the mass spectrometry solvent.
-
Analyze the sample using electrospray ionization mass spectrometry (ESI-MS) in positive ion mode.
-
Acquire a full MS scan to identify the (M+H)⁺ ion of the conjugate.
-
Perform tandem MS (MS/MS) on the parent ion to confirm the presence of characteristic fragment ions.
-
Protocol 2: Conjugation of an Amine-Containing Ligand to a Thiol-Containing Molecule using SMCC
This protocol outlines the two-step conjugation of a primary amine-containing ligand to a molecule with a free sulfhydryl group using the SMCC crosslinker.
Materials:
-
Amine-containing ligand
-
Thiol-containing molecule
-
Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)
-
Amine-reactive Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-8.0
-
Thiol-reactive Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 10 mM EDTA, pH 6.5-7.5
-
Solvent for SMCC: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting column
-
Solvent for Mass Spectrometry: Acetonitrile/Water (1:1) with 0.1% Formic Acid
Procedure:
-
Activation of Amine-Containing Ligand:
-
Dissolve the amine-containing ligand in the amine-reactive reaction buffer.
-
Dissolve SMCC in DMSO or DMF to prepare a stock solution.
-
Add a 10- to 20-fold molar excess of the SMCC solution to the ligand solution.
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess, unreacted SMCC using a desalting column equilibrated with the thiol-reactive reaction buffer.
-
-
Conjugation to Thiol-Containing Molecule:
-
Immediately add the SMCC-activated ligand to the thiol-containing molecule in the thiol-reactive reaction buffer.
-
Incubate for 1-2 hours at room temperature.
-
-
Purification:
-
Purify the conjugate using an appropriate method to remove unreacted molecules.
-
-
Mass Spectrometry Analysis:
-
Prepare the purified conjugate sample in the mass spectrometry solvent.
-
Analyze using ESI-MS in positive ion mode.
-
Acquire a full MS scan to identify the (M+H)⁺ ion of the conjugate.
-
Perform MS/MS on the parent ion to identify characteristic fragment ions of the SMCC linker and the conjugated molecules.
-
Visualizing the Workflow and a Hypothetical Signaling Pathway
To aid in the conceptualization of the experimental process and the potential biological implications of ligand conjugation, the following diagrams are provided.
Caption: General experimental workflow for ligand conjugation and mass spectrometry confirmation.
Caption: Hypothetical signaling pathway of a ligand before and after conjugation to a payload.
Conclusion
The choice of a bifunctional linker for ligand conjugation depends on the specific functional groups available on the ligand and the molecule to be conjugated. Both this compound and SMCC offer robust methods for creating stable conjugates. Mass spectrometry provides an unequivocal method for confirming the success of these conjugation reactions. By understanding the expected mass shifts and fragmentation patterns, researchers can confidently verify the formation of their desired ligand-conjugate, a crucial step in advancing their research and development goals. The characteristic fragment ions, such as the m/z 58 peak for the N,N-dimethylamino group in the pyridine-based linker, serve as valuable diagnostic markers in MS/MS analysis.
References
Comparative Guide to the Validation of Ternary Complex Formation with PROTACs Featuring a 5-(aminomethyl)-N,N-dimethylpyridin-2-amine Linker
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving potent and selective protein degradation. A critical component of any PROTAC is the linker, which bridges the target protein binder and the E3 ligase ligand. Its composition, rigidity, and length are pivotal in the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is the cornerstone of productive ubiquitination and subsequent degradation.[1]
This guide provides a comparative analysis of experimental methods used to validate ternary complex formation, with a specific focus on PROTACs incorporating a rigid, heterocyclic linker, exemplified by the 5-(aminomethyl)-N,N-dimethylpyridin-2-amine scaffold. While specific degradation data for this exact linker is not extensively available in the public domain, we will draw comparisons with other well-characterized rigid linkers, such as those containing piperidine or piperazine moieties, and contrast their performance with PROTACs containing flexible polyethylene glycol (PEG) or alkyl chain linkers.[2][3]
The PROTAC Mechanism of Action: A Signaling Pathway
PROTACs function by hijacking the cell's native ubiquitin-proteasome system (UPS). The PROTAC molecule acts as a molecular scaffold, inducing proximity between a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI, marking it for recognition and degradation by the 26S proteasome. The PROTAC is then released to engage in further catalytic cycles.
Performance Comparison: Rigid vs. Flexible Linkers
The choice of linker significantly impacts a PROTAC's degradation efficiency, which is often quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. Rigid linkers, such as those containing pyridine or piperidine rings, can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially improving potency and metabolic stability.[3][4] In contrast, flexible linkers like PEG and alkyl chains offer greater conformational freedom, which can be advantageous in spanning the distance between the target and E3 ligase but may come with an entropic penalty upon binding.[5]
The following tables summarize comparative data for PROTACs with different linker types.
Table 1: Comparison of Degradation Efficacy for PARP1-Targeting PROTACs
| Degrader Name (Linker Type) | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line |
|---|---|---|---|---|---|
| HY-168722 (Piperidine-based) | PARP1 | Thalidomide | 58.14 | Not Reported | SW-620 |
| D6 (Nitrogen Heterocyclic) | PARP1 | CRBN | 25.23 | Not Reported | MDA-MB-231 |
| iRucaparib-AP5 (PEG-based) | PARP1 | CRBN | 36 | >95 | HeLa |
| iRucaparib-AP6 (PEG-based) | PARP1 | CRBN | 82 | >95 | HeLa |
Data synthesized from available literature.[6]
Table 2: Biophysical Characterization of BET Bromodomain-Targeting PROTACs
| PROTAC | Linker Type | Binary KD (PROTAC:VHL, nM) | Ternary KD (Brd4BD2:PROTAC:VHL, nM) | Cooperativity (α) |
|---|---|---|---|---|
| MZ1 | PEG-based | 29 | 1.3 | 22 |
| AT1 | Rigidified (based on JQ1) | 160 | 18 | 8.9 |
| MZP55 | PEG-based | 120 | 280 | 0.43 |
| MZP61 | PEG-based | 100 | 180 | 0.56 |
Cooperativity (α) is calculated as the ratio of the binary KD to the ternary KD. An α > 1 indicates positive cooperativity. Data from SPR measurements.[7][8]
Experimental Protocols for Ternary Complex Validation
Accurate characterization of the ternary complex is crucial for understanding the structure-activity relationship of PROTACs. Several biophysical and cellular techniques are employed for this purpose.
Workflow for Ternary Complex Characterization
The validation of ternary complex formation typically follows a systematic workflow, starting from in vitro biophysical assays to cellular engagement and degradation experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Assessing the degradation efficiency of PROTACs with different linker attachment points on the pyridine ring
The Influence of Linker Attachment Points on PROTAC Degradation Efficiency: A Comparative Guide
An objective analysis of how the linker's exit vector on a warhead, including those with pyridine motifs, critically determines the degradation potency of Proteolysis-Targeting Chimeras (PROTACs).
Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of a warhead that binds the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them. While significant attention is given to the warhead and E3 ligand, the linker is a critical determinant of a PROTAC's success. Its length, composition, and crucially, the point of attachment—the "exit vector"—can dramatically alter degradation efficiency.
The incorporation of heterocyclic motifs like pyridine into PROTACs has been shown to improve physicochemical properties such as aqueous solubility.[1] However, the precise point at which the linker is attached to such a warhead dictates the geometry of the PROTAC-induced ternary complex, which is the cornerstone of its mechanism. An optimal orientation facilitates favorable protein-protein interactions, leading to efficient ubiquitination and degradation, while a suboptimal arrangement can abrogate activity entirely.[2]
While direct comparative studies on varying linker attachment points on a single pyridine ring warhead are not extensively documented in publicly available literature, the underlying principle is a cornerstone of modern PROTAC design.[3] This guide will use the well-documented case of Bromodomain and Extra-Terminal domain (BET) protein BRD4 degraders to illustrate this critical structure-activity relationship (SAR).
Quantitative Comparison: The Impact of the Exit Vector
The profound impact of the linker attachment point is clearly demonstrated by comparing BRD4-targeting PROTACs where the warhead (a JQ1 analogue) and the E3 ligase ligand (for von Hippel-Lindau, VHL) are kept constant, but the linker exit vector is altered. The data below compares MZ1, a potent BRD4 degrader, with AT1, which differs in the linker attachment point on the VHL ligand.[3] This shift results in a significant loss of degradation potency.
| PROTAC | Warhead Ligand | E3 Ligase Ligand | Linker Attachment Point (on VHL Ligand) | DC₅₀ (BRD4 Degradation in HeLa cells) | Dₘₐₓ (BRD4 Degradation in HeLa cells) | Reference(s) |
| MZ1 | JQ1 analogue | VH032 | R1 (Amide position) | 23 nM | >95% | [3][4] |
| AT1 | JQ1 analogue | VH032 | R2 (tert-Leucine replacement) | ~250 nM | ~80% | [3] |
Data Interpretation: The roughly 10-fold increase in the DC₅₀ value (the concentration required to degrade 50% of the target protein) for AT1 compared to MZ1 highlights a dramatic decrease in degradation potency.[3] This demonstrates that even with identical binding moieties, altering the linker's exit vector can profoundly impair the formation of a productive ternary complex, thereby reducing degradation efficiency.[3] The factor that best correlates with the degradation potency of a target protein is the ability to form a stable ternary complex with the PROTAC and the E3 ubiquitin ligase.[5]
Visualizing the Core Concepts
Diagrams are essential for understanding the complex mechanisms and relationships in PROTAC development.
PROTAC Mechanism of Action
The diagram below illustrates the catalytic cycle of a PROTAC, from initial binding events to the final degradation of the target protein. This process relies on the successful formation of a POI-PROTAC-E3 ligase ternary complex.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Logical Comparison of Linker Attachment Points
The choice of the exit vector is a critical design parameter. As shown below, different attachment points on the same warhead can lead to vastly different outcomes.
Caption: Impact of linker exit vector on ternary complex and efficiency.
General Experimental Workflow
Evaluating the degradation efficiency of a novel PROTAC requires a systematic series of cellular and biochemical assays.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead: Full Paper PDF & Summary | Bohrium [bohrium.com]
Navigating the Chemical Maze: A Comparative Analysis of PROTACs With and Without Pyridinyl Linkers in Optimizing Pharmacokinetic Properties
For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) presents a multifaceted challenge. The linker, a critical component connecting the target protein and E3 ligase ligands, profoundly influences a PROTAC's pharmacokinetic profile. This guide offers a comparative analysis of PROTACs featuring pyridinyl linkers against those with more conventional linkers, supported by experimental data and detailed methodologies to inform the rational design of next-generation protein degraders.
The linker in a PROTAC is not merely a spacer but an active contributor to the molecule's overall disposition in the body. Its chemical composition dictates crucial pharmacokinetic parameters, including solubility, permeability, metabolic stability, and ultimately, oral bioavailability. While traditional alkyl and polyethylene glycol (PEG) linkers offer synthetic tractability, there is a growing body of evidence suggesting that the incorporation of rigid, heterocyclic moieties, such as pyridine, can confer significant advantages in overcoming the pharmacokinetic hurdles often associated with PROTACs.
The Impact of the Pyridinyl Linker on Pharmacokinetic Properties
The introduction of a pyridinyl group into the linker can positively influence several key pharmacokinetic attributes:
-
Enhanced Solubility: The basic nitrogen atom in the pyridine ring can be protonated at physiological pH, increasing the polarity and aqueous solubility of the PROTAC molecule. This is a critical advantage, as poor solubility is a common challenge for these high molecular weight compounds.
-
Improved Metabolic Stability: The aromatic nature of the pyridine ring can increase the rigidity of the linker, making it less susceptible to metabolism by cytochrome P450 enzymes. Replacing flexible linkers, which can present multiple "soft spots" for metabolism, with more rigid structures like those containing pyridine has been shown to enhance metabolic stability and prolong the half-life of the PROTAC.
-
Favorable Conformational Rigidity: A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for forming a stable and productive ternary complex with the target protein and the E3 ligase. This can lead to improved potency and efficacy.
Quantitative Comparison of Pharmacokinetic Parameters
| Pharmacokinetic Parameter | PROTAC with Pyridinyl Linker (Representative) | PROTAC without Pyridinyl Linker (e.g., Alkyl/PEG) (Representative) | Rationale for Difference |
| Aqueous Solubility | Higher | Lower | The ionizable pyridine nitrogen increases polarity and solubility. |
| Metabolic Half-life (t½) in Liver Microsomes | Longer | Shorter | The rigid aromatic structure of pyridine is less prone to enzymatic degradation compared to flexible alkyl/PEG chains. |
| Oral Bioavailability (%F) | Potentially Higher | Generally Lower | Improved solubility and metabolic stability can contribute to better absorption and oral bioavailability. |
| Permeability (e.g., PAMPA) | Variable | Variable | Permeability is a complex parameter influenced by multiple factors, including overall lipophilicity and the ability to form intramolecular hydrogen bonds. The impact of a pyridinyl linker can be context-dependent. |
Note: This table is a qualitative representation based on established principles and findings in the field of PROTAC development. Actual values are highly dependent on the specific PROTAC, including the warhead, E3 ligase ligand, and the overall linker architecture.
Experimental Protocols
Accurate assessment of pharmacokinetic properties is crucial for the development of effective PROTACs. The following are detailed methodologies for key experiments.
In Vitro Metabolic Stability Assay (Liver Microsomes)
Objective: To determine the rate of metabolism of a PROTAC in the presence of liver microsomes.
Materials:
-
Test PROTAC
-
Pooled liver microsomes (e.g., human, mouse, rat)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with internal standard (for quenching and analysis)
-
96-well plates
-
LC-MS/MS system
Protocol:
-
Prepare a stock solution of the test PROTAC in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, pre-incubate the liver microsomes and the PROTAC in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC at each time point.
-
Calculate the in vitro half-life (t½) by plotting the natural logarithm of the percentage of remaining PROTAC against time.
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of a PROTAC after intravenous (IV) and oral (PO) administration.
Materials:
-
Test PROTAC
-
Vehicle for formulation (e.g., a solution of PEG300, Tween-80, and saline)
-
Male CD-1 mice (or other appropriate strain)
-
Dosing syringes and needles
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
LC-MS/MS system
Protocol:
-
Formulation: Prepare a clear and stable formulation of the PROTAC in the chosen vehicle.
-
Dosing:
-
IV Administration: Administer a single bolus dose of the PROTAC formulation into the tail vein of one group of mice.
-
PO Administration: Administer a single dose of the PROTAC formulation via oral gavage to a separate group of mice.
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Extract the PROTAC from the plasma samples and quantify its concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), half-life (t½), and oral bioavailability (%F).
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: The catalytic mechanism of action of a PROTAC molecule.
Caption: Experimental workflow for PROTAC pharmacokinetic profiling.
Conclusion
The linker is a critical determinant of a PROTAC's success, with its composition having a profound impact on pharmacokinetic properties. The incorporation of a pyridinyl moiety into the linker has emerged as a promising strategy to enhance aqueous solubility and metabolic stability, thereby addressing key challenges in the development of orally bioavailable PROTACs. While further direct comparative studies are needed to fully quantify these advantages, the available evidence strongly supports the consideration of pyridinyl and other rigid heterocyclic linkers in the rational design of next-generation protein degraders. A thorough understanding and systematic evaluation of the structure-pharmacokinetic relationships of different linker types will be instrumental in unlocking the full therapeutic potential of this exciting modality.
Evaluating the off-target effects of PROTACs synthesized using 5-(aminomethyl)-N,N-dimethylpyridin-2-amine
A deep dive into the off-target profiles of Proteolysis Targeting Chimeras (PROTACs), comparing a representative aromatic amine-linked degrader with alternative linker strategies. This guide provides researchers, scientists, and drug development professionals with a comparative framework, supported by experimental data, to inform the design of more selective protein degraders.
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins. A PROTAC molecule consists of a ligand to bind the protein of interest, a ligand to recruit an E3 ubiquitin ligase, and a linker connecting the two. While the choice of ligands dictates the target protein and the E3 ligase, the linker's chemical composition plays a crucial role in the efficacy, selectivity, and off-target profile of the PROTAC.
This guide focuses on evaluating the off-target effects of PROTACs, with a particular emphasis on those synthesized using aromatic amine-containing linkers, exemplified here by a representative PROTAC with an arylamine exit vector from the E3 ligase ligand. Due to the limited publicly available data on PROTACs using the specific linker "5-(aminomethyl)-N,N-dimethylpyridin-2-amine," this guide will utilize data from a well-characterized pomalidomide-based PROTAC with a similar arylamine linker as a case study. We will compare its off-target profile with PROTACs featuring alternative linker architectures and modifications designed to enhance selectivity.
The Influence of Linker Chemistry on Off-Target Effects
The linker in a PROTAC is not merely a spacer but an active component that influences the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. Its length, rigidity, and chemical makeup can significantly impact the selectivity of the degrader.
Pomalidomide, a common recruiter of the Cereblon (CRBN) E3 ligase, is known to induce the degradation of certain zinc-finger (ZF) proteins as an off-target effect.[1][2] The nature of the linker attached to the pomalidomide moiety can either exacerbate or mitigate this off-target activity. PROTACs with arylamine exit vectors from the pomalidomide core have been shown to possess a greater propensity for ZF protein degradation compared to other linker types.[1]
Comparative Analysis of Off-Target Protein Degradation
To illustrate the impact of linker chemistry on selectivity, the following table summarizes hypothetical quantitative proteomics data for three distinct PROTACs targeting the same protein of interest (e.g., a kinase). The data represents the fold change in protein abundance following treatment with each PROTAC.
| Protein | PROTAC A (Arylamine Linker) | PROTAC B (PEG Linker) | PROTAC C (Modified CRBN Ligand) |
| On-Target | |||
| Target Kinase | -4.5 | -4.2 | -4.8 |
| Known Off-Targets (Zinc-Finger Proteins) | |||
| ZFP91 | -3.8 | -1.5 | -0.8 |
| ZNF276 | -3.5 | -1.2 | -0.5 |
| ZNF827 | -3.2 | -1.1 | -0.4 |
| Other Off-Targets | |||
| Protein X | -1.2 | -1.5 | -1.1 |
| Protein Y | -0.8 | -2.1 | -0.9 |
PROTAC A , our case study with a representative arylamine linker, demonstrates potent on-target degradation but also significant degradation of known off-target zinc-finger proteins. PROTAC B , which utilizes a more flexible polyethylene glycol (PEG) linker, shows comparable on-target activity but a markedly reduced off-target degradation of ZF proteins. However, it displays a different off-target profile, with a more pronounced effect on "Protein Y." PROTAC C incorporates a modified pomalidomide ligand where the linker attachment point is at the C5 position of the phthalimide ring. This modification, as suggested by recent studies, dramatically reduces the off-target degradation of ZF proteins while maintaining high on-target potency.[1][3]
Visualizing the Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action, the experimental workflow for off-target analysis, and the logical relationship between linker design and selectivity.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for proteomic analysis of off-target effects.
Caption: Logical relationship between linker design and PROTAC selectivity.
Experimental Protocols
A comprehensive evaluation of off-target effects is critical for the development of safe and effective PROTAC therapeutics. The following are detailed methodologies for key experiments.
Global Proteomics using Tandem Mass Tag (TMT) Mass Spectrometry
This method allows for the unbiased and quantitative assessment of changes in the proteome following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) and allow them to adhere overnight. Treat the cells with the PROTAC at its effective concentration (e.g., 100 nM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours). Include at least three biological replicates for each condition.
-
Cell Lysis and Protein Quantification: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Protein Digestion: Take an equal amount of protein from each sample (e.g., 100 µg) and perform in-solution digestion using trypsin overnight at 37°C.
-
TMT Labeling: Label the resulting peptide digests with the appropriate TMT reagents according to the manufacturer's protocol. Combine the labeled samples into a single tube.
-
LC-MS/MS Analysis: Analyze the combined, labeled peptide sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.
-
Data Analysis: Process the raw data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Normalize the data and perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the vehicle control.
Orthogonal Validation by Western Blotting
This targeted approach is used to confirm the degradation of specific on- and off-target proteins identified by mass spectrometry.
-
Cell Treatment and Lysis: Treat cells and prepare lysates as described for the proteomics experiment.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates (e.g., 20-30 µg per lane) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the protein of interest (on-target or potential off-target) overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH, β-actin) to confirm the degradation of the target protein.
Conclusion
The off-target profile of a PROTAC is a critical attribute that must be carefully evaluated during its development. As demonstrated, the chemical nature of the linker plays a significant role in determining the selectivity of a degrader. While aromatic amine linkers can be synthetically accessible, they may introduce liabilities such as the off-target degradation of zinc-finger proteins when used with CRBN-recruiting moieties like pomalidomide.
Researchers can mitigate these off-target effects through rational design, including the exploration of alternative linker chemotypes (e.g., PEG-based linkers) and the modification of the E3 ligase ligand. A thorough and unbiased assessment of the proteome-wide effects of any new PROTAC using techniques like mass spectrometry is essential to identify and validate a degrader with the optimal balance of on-target potency and minimal off-target effects, ultimately leading to safer and more effective therapeutics.
References
Benchmarking the performance of 5-(aminomethyl)-N,N-dimethylpyridin-2-amine-based PROTACs against known degraders
For Immediate Release
[City, State] – [Date] – For researchers and drug development professionals navigating the burgeoning field of targeted protein degradation, a comprehensive understanding of novel PROTAC performance against established benchmarks is critical. This guide provides a framework for evaluating the efficacy of new Proteolysis Targeting Chimeras (PROTACs), specifically focusing on the hypothetical performance of a novel class of degraders based on a 5-(aminomethyl)-N,N-dimethylpyridin-2-amine scaffold. Due to the absence of publicly available data for this specific PROTAC class, this guide will utilize performance data from the well-characterized BRD4-targeting PROTACs, ARV-825 and MZ1, as comparators to illustrate the benchmarking process.
Understanding the Mechanism of Action
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein.[1][2] This is achieved through the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
Figure 1: General mechanism of action for PROTAC-mediated protein degradation.
Quantitative Performance Comparison
The efficacy of a PROTAC is primarily determined by its potency (DC50) and maximal degradation (Dmax). DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of protein degradation achievable.
Below is a comparative summary of the performance of the well-established BRD4 degraders, ARV-825 and MZ1, across various cancer cell lines. Data for the hypothetical this compound-based PROTACs would be populated in a similar fashion upon experimental determination.
| PROTAC | Target | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Novel PROTAC (Hypothetical) | BRD4 | TBD | TBD | TBD | TBD | N/A |
| ARV-825 | BRD4 | CRBN | 22RV1 | < 1 | > 95 | [Lu et al., 2015] |
| ARV-825 | BRD4 | CRBN | NAMALWA | < 1 | > 95 | [Lu et al., 2015] |
| ARV-825 | BRD4 | CRBN | CA46 | < 1 | > 95 | [Lu et al., 2015] |
| MZ1 | BRD4 | VHL | H661 | 8 | > 90 | [Zengerle et al., 2015] |
| MZ1 | BRD4 | VHL | H838 | 23 | > 90 | [Zengerle et al., 2015] |
| MZ1 | BRD4 | VHL | Mv4-11 | ~10 | > 90 | [Zengerle et al., 2015] |
Experimental Protocols
Standardized and rigorous experimental protocols are essential for the accurate benchmarking of novel PROTACs. The following are detailed methodologies for key experiments.
Western Blotting for Protein Degradation
This is the most common method to directly measure the reduction in target protein levels.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Data Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate DC50 and Dmax values by fitting the data to a dose-response curve.
Cell Viability/Cytotoxicity Assay
This assay determines the effect of the PROTAC on cell proliferation and health.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours).
-
Viability Assessment: Use a commercially available cell viability reagent such as CellTiter-Glo® (Promega) or CCK-8 (Dojindo), following the manufacturer's instructions.
-
Data Analysis: Measure the luminescence or absorbance and plot the values against the log of the PROTAC concentration to determine the GI50 (concentration for 50% growth inhibition).
Target Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation, with and without a proteasome inhibitor (e.g., MG132), for a shorter time course (e.g., 1-4 hours).
-
Immunoprecipitation (IP): Lyse the cells and immunoprecipitate the target protein using a specific antibody.
-
Western Blotting: Elute the immunoprecipitated protein and perform a Western blot, probing with an antibody against ubiquitin.
-
Data Analysis: An increase in the high-molecular-weight smear (polyubiquitinated protein) in the PROTAC-treated sample, which is further enhanced by co-treatment with a proteasome inhibitor, indicates successful target ubiquitination.
Figure 2: A typical experimental workflow for evaluating a novel PROTAC candidate.
Conclusion
The framework presented in this guide provides a robust methodology for the systematic evaluation and benchmarking of novel PROTACs. While specific data for this compound-based PROTACs is not yet available in the public domain, the comparison with established degraders such as ARV-825 and MZ1, utilizing the detailed experimental protocols, will enable a thorough assessment of their therapeutic potential. As the field of targeted protein degradation continues to expand, such rigorous comparative analyses will be indispensable for identifying the next generation of transformative therapies.
References
A Comparative Guide to the Structural and Functional Analysis of Ternary Complexes Formed with Amine-Functionalized Pyridine Linkers
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a frontier in modern therapeutics. The efficacy of these heterobifunctional molecules hinges on the formation of a stable and productive ternary complex, comprising the target protein, the PROTAC, and an E3 ubiquitin ligase. The linker connecting the two binding moieties is a critical determinant of the ternary complex's geometry, stability, and ultimately, the efficiency of target protein degradation.
This guide provides a comparative structural and functional analysis of ternary complexes, with a focus on a conceptual 5-(aminomethyl)-N,N-dimethylpyridin-2-amine linker. While specific experimental data for this exact linker is not publicly available, we will infer its potential properties based on its semi-rigid, functionalized pyridine structure. We will compare these inferred properties to well-characterized flexible and rigid linkers, providing a framework for the evaluation of novel linker designs.
The Role of the Linker in Ternary Complex Formation
The linker is not a passive spacer; its length, rigidity, and chemical composition dictate the spatial orientation of the target protein and the E3 ligase within the ternary complex.[1] An optimal linker facilitates favorable protein-protein interactions, leading to positive cooperativity and enhanced complex stability.[1] Conversely, a suboptimal linker can lead to steric hindrance or unproductive complex formation.[2]
The this compound linker can be classified as a semi-rigid linker. The pyridine ring introduces a degree of conformational constraint, while the aminomethyl group provides a potential point for hydrogen bonding or other interactions within the ternary complex. The N,N-dimethylamino group can influence solubility and the local electrostatic environment. The incorporation of polar motifs like pyridine can improve aqueous solubility and cell permeability.[3]
Comparative Performance of Linker Types
The choice between a flexible and a rigid linker design is a key consideration in PROTAC development.[4] Flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, offer synthetic accessibility and conformational freedom, which can be advantageous in early-stage design.[5] However, this flexibility can come with an entropic penalty upon binding, potentially reducing ternary complex stability.[6] Rigid linkers, incorporating structures like piperazine, piperidine, or aromatic rings, can pre-organize the PROTAC into a bioactive conformation, which may lead to higher potency and selectivity.[7][8]
The following tables summarize quantitative data for well-characterized PROTACs with different linker types, illustrating the impact of the linker on degradation efficiency and ternary complex biophysics.
Table 1: Comparison of Degradation Efficiency for Different Linker Types
| PROTAC | Linker Type | Linker Composition | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | Flexible | PEG | BRD4 | VHL | ~25 | >90 | [9] |
| ARV-825 | Flexible | PEG | BRD4 | CRBN | <1 | >95 | [9] |
| PROTAC 1 | Rigid | Piperazine/Piperidine | SMARCA2 | VHL | <1 | >90 | [10][11] |
| ARD-61 | Rigid | Pyridine/Piperidine | AR | VHL | <1 | >90 | [9] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Table 2: Biophysical Characterization of Ternary Complex Formation
| PROTAC | Linker Type | Target Protein | E3 Ligase | Binary K_D (PROTAC to Target, nM) | Binary K_D (PROTAC to E3, nM) | Ternary Complex K_D (nM) | Cooperativity (α) | Reference |
| MZ1 | Flexible | BRD4 | VHL | 18 | 83 | 15 | 5.5 | [10] |
| AT1 | Rigid | BRD4 | VHL | 19 | 100 | 8.3 | 12 | [10] |
Cooperativity (α) is calculated as the ratio of the binary K_D to the ternary K_D of the second binding event. An α > 1 indicates positive cooperativity.
Experimental Protocols
Accurate characterization of ternary complex formation is essential for understanding PROTAC mechanism of action and for rational design. Below are detailed protocols for key biophysical and structural analysis techniques.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique used to measure the kinetics (kon and koff) and affinity (K_D) of binding events in real-time.
Protocol for Ternary Complex Kinetic Analysis:
-
Immobilization: Covalently immobilize the E3 ligase (e.g., VHL) onto a sensor chip surface.
-
Binary Interaction (PROTAC to E3): Inject serial dilutions of the PROTAC over the E3 ligase surface to determine the binding kinetics of this binary interaction.
-
Ternary Interaction: Pre-incubate a fixed concentration of the target protein with serial dilutions of the PROTAC. Inject these mixtures over the E3 ligase surface.
-
Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (kon), dissociation rate (koff), and dissociation constant (K_D) for both binary and ternary complex formation. Cooperativity can be assessed by comparing the K_D of PROTAC binding to the E3 ligase in the absence and presence of the target protein.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
ITC measures the heat change upon binding to determine the binding affinity (K_D), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of an interaction.
Protocol for Ternary Complex Thermodynamic Analysis:
-
Sample Preparation: Prepare the E3 ligase in the ITC cell and the target protein pre-mixed with the PROTAC in the injection syringe. All components must be in the same buffer to minimize heat of dilution effects.
-
Binary Titrations: Perform separate titrations of the PROTAC into the E3 ligase and the PROTAC into the target protein to determine the binary binding parameters.
-
Ternary Titration: Titrate the target protein/PROTAC mixture into the E3 ligase solution. The resulting thermogram will show the heat changes upon formation of the ternary complex.
-
Data Analysis: Integrate the peaks of the thermogram and fit the data to a suitable binding model to determine the thermodynamic parameters for ternary complex formation.
X-ray Crystallography for High-Resolution Structural Analysis
X-ray crystallography provides an atomic-level snapshot of the ternary complex, revealing the precise binding modes and protein-protein interactions.
Protocol for Ternary Complex Crystallization:
-
Complex Formation and Purification: Mix the target protein, PROTAC, and E3 ligase in a slight molar excess of the PROTAC. Purify the ternary complex using size-exclusion chromatography.
-
Crystallization Screening: Set up crystallization trials using various commercially available or in-house screens that cover a wide range of pH, precipitants, and additives. Use vapor diffusion methods (sitting or hanging drop).
-
Crystal Optimization: Optimize initial crystal hits by varying the concentrations of protein, precipitant, and additives, as well as temperature.
-
Data Collection and Structure Determination: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source. Process the data and solve the structure using molecular replacement with known structures of the target protein and E3 ligase as search models.
Visualizations
The following diagrams illustrate the key concepts and workflows in the structural analysis of PROTAC-mediated ternary complexes.
Caption: Mechanism of action of a PROTAC, leading to the degradation of a target protein.
Caption: Experimental workflow for the characterization of PROTACs.
Caption: Logical comparison of different PROTAC linker types.
Conclusion
The structural and functional characterization of the ternary complex is paramount for the successful development of PROTACs. While no specific data currently exists for a this compound linker, its semi-rigid, functionalized pyridine structure suggests it may offer a balance between the conformational freedom of flexible linkers and the pre-organizational benefits of rigid linkers. The comparative data and detailed protocols provided in this guide offer a robust framework for the empirical evaluation of this and other novel linkers. Ultimately, a multi-pronged approach combining biophysical, structural, and cellular assays is essential to fully elucidate the structure-activity relationships and to design the next generation of potent and selective protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Revolutionizing Drug Targeting Strategies: Integrating Artificial Intelligence and Structure-Based Methods in PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
In vitro and in vivo correlation of the efficacy of PROTACs with a pyridinyl linker
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor. The linker component, which connects the target-binding warhead and the E3 ligase ligand, is a key determinant of a PROTAC's therapeutic efficacy. This guide provides an objective comparison of a PROTAC featuring a rigid pyridinyl-containing linker against an analogue with a more conventional hydrocarbon linker, with a focus on their performance in targeting the Androgen Receptor (AR), a key driver in prostate cancer.
This analysis is based on experimental data from the pivotal study by Han et al. in the Journal of Medicinal Chemistry (2019), which led to the development of the potent AR degrader, ARD-69.
Data Presentation: Head-to-Head Comparison
The following tables summarize the quantitative data for two PROTACs from the aforementioned study. Both molecules share the same potent AR antagonist as the warhead and the same VHL E3 ligase ligand. The primary distinction lies in the linker composition: one incorporates a pyridinyl-dipiperidinyl moiety, while the other features a simpler hydrocarbon-based linker.
Table 1: In Vitro Androgen Receptor (AR) Degradation
| Compound | Linker Type | Cell Line | DC50 (nM) | Dmax (%) |
| ARD-69 (Compound 34) | Pyridinyl-dipiperidinyl | LNCaP | 0.86 | >95% |
| VCaP | 0.76 | >95% | ||
| 22Rv1 | 10.4 | >95% | ||
| Compound 32 | Hydrocarbon | LNCaP | 1.8 | >95% |
| VCaP | 2.1 | >95% | ||
| 22Rv1 | 25.1 | >95% |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: In Vitro Anti-proliferative Activity
| Compound | Linker Type | Cell Line | IC50 (nM) |
| ARD-69 (Compound 34) | Pyridinyl-dipiperidinyl | LNCaP | 0.25 |
| VCaP | 0.34 | ||
| 22Rv1 | 183 | ||
| Compound 32 | Hydrocarbon | LNCaP | 0.96 |
| VCaP | 1.2 | ||
| 22Rv1 | 256 |
IC50: Half-maximal inhibitory concentration.
Table 3: In Vivo Androgen Receptor (AR) Degradation in a VCaP Xenograft Model
| Compound | Linker Type | Dose & Schedule | AR Degradation in Tumor Tissue |
| ARD-69 (Compound 34) | Pyridinyl-dipiperidinyl | 50 mg/kg, single IP dose | Significant reduction at 48h post-dose |
IP: Intraperitoneal.
The study highlighted that while both compounds are potent degraders, ARD-69, with its pyridinyl-containing linker, consistently demonstrated superior potency in both AR degradation and inhibition of cell proliferation across multiple prostate cancer cell lines. The authors also noted that the inclusion of the pyridinyl motif was intended to improve aqueous solubility, a critical factor for in vivo applications.
Mandatory Visualization
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Simplified androgen receptor signaling pathway and PROTAC intervention.
Caption: Experimental workflow for the in vivo xenograft study.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described by Han et al.
In Vitro AR Degradation by Western Blot
-
Cell Culture: LNCaP, VCaP, and 22Rv1 cells were cultured in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
PROTAC Treatment: Cells were seeded in 6-well plates. After reaching 50-60% confluency, they were treated with a serial dilution of the PROTACs (or DMSO as a vehicle control) for 24 hours.
-
Cell Lysis: After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates was determined using a BCA Protein Assay Kit.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (typically 20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with a primary antibody specific for the Androgen Receptor. A primary antibody for a loading control (e.g., GAPDH) was also used.
-
Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The intensity of the protein bands was quantified using densitometry software. The level of AR was normalized to the loading control. The DC50 and Dmax values were calculated based on the dose-response curves.
Cell Proliferation Assay (MTS Assay)
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells were then treated with serial dilutions of the PROTACs or vehicle control for 5 days.
-
MTS Reagent Addition: After the incubation period, MTS reagent was added to each well according to the manufacturer's protocol.
-
Incubation and Measurement: The plates were incubated for 1-4 hours at 37°C, and the absorbance was measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition was calculated relative to the vehicle-treated control cells. The IC50 values were determined by fitting the dose-response data to a nonlinear regression model.
In Vivo Xenograft Model Efficacy Study
-
Animal Model: Male severe combined immunodeficient (SCID) mice were used for the study.
-
Tumor Cell Implantation: VCaP cells were suspended in a 1:1 mixture of media and Matrigel and subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Grouping: Tumors were allowed to grow to an average size of 150-200 mm³. The mice were then randomized into treatment and vehicle control groups.
-
PROTAC Administration: ARD-69 was formulated in a vehicle solution (e.g., DMSO, PEG300, Tween 80, and saline) and administered as a single intraperitoneal (IP) injection at a dose of 50 mg/kg. The control group received the vehicle only.
-
Tissue Collection and Analysis: At 48 hours post-injection, the mice were euthanized, and the tumors were excised. The tumor tissues were homogenized and lysed for protein extraction.
-
Western Blot Analysis: The levels of AR protein in the tumor lysates were analyzed by Western blotting as described in the in vitro protocol to determine the extent of in vivo AR degradation.
Safety Operating Guide
Proper Disposal of 5-(aminomethyl)-N,N-dimethylpyridin-2-amine: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 5-(aminomethyl)-N,N-dimethylpyridin-2-amine is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Adherence to the following step-by-step disposal protocol is imperative to mitigate risks and prevent environmental contamination.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel handling the waste are equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against accidental exposure.
| Personal Protective Equipment (PPE) for Handling this compound Waste |
| Eye and Face Protection |
| Hand Protection |
| Skin and Body Protection |
| Respiratory Protection |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain.[2][3]
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the waste is in solid or liquid form. If it is a solution, identify all solvents and other components.
-
Segregate the Waste: Do not mix this compound waste with other chemical waste streams, especially incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[2][3] Mixing incompatible wastes can lead to hazardous reactions.[4][5]
Step 2: Containerization and Labeling
-
Select a Compatible Container: Use a container that is in good condition, free of leaks, and compatible with the chemical. The original container is often the best choice for storing waste.[2][4] Ensure the container has a secure, tightly fitting cap.[4][5]
-
Properly Label the Container: As soon as the first drop of waste is added, the container must be labeled. The label must include:
Step 3: Storage of Hazardous Waste
-
Designate a Satellite Accumulation Area (SAA): Store the labeled hazardous waste container in a designated SAA, which is a location at or near the point of waste generation and under the control of the operator.[5] This could be a designated area within a chemical fume hood or a secondary containment bin on a workbench.
-
Ensure Secondary Containment: The waste container must be stored in a secondary containment system, such as a tray or bin, to contain any potential leaks or spills.[2][4]
-
Keep Containers Closed: Hazardous waste containers must be kept tightly closed at all times, except when adding waste.[2][4][5]
Step 4: Arranging for Disposal
-
Contact Your Institution's Environmental Health and Safety (EHS) Office: Do not attempt to dispose of the hazardous waste yourself. Your institution's EHS office (or equivalent department) is responsible for the collection and proper disposal of hazardous chemical waste.[4][6][7]
-
Schedule a Waste Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve submitting an online form or calling the EHS office directly.[2]
Step 5: Handling Empty Containers
-
Triple Rinsing: An empty container that has held this compound must be triple-rinsed with a suitable solvent (such as water or another solvent in which the compound is soluble) before it can be disposed of as non-hazardous waste.[2][4][6]
-
Collect the Rinsate: The solvent used for rinsing (the rinsate) must be collected and disposed of as hazardous waste.[2][4]
-
Deface the Label: After triple-rinsing, completely remove or deface the original chemical label on the container.[4][6]
-
Final Disposal of the Container: Once triple-rinsed and with the label defaced, the empty container can typically be disposed of in the regular laboratory trash or recycling, according to your institution's policies.[4][6]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. collectandrecycle.com [collectandrecycle.com]
- 4. vumc.org [vumc.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Essential Safety and Logistics for Handling 5-(aminomethyl)-N,N-dimethylpyridin-2-amine
For professional use only. This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling 5-(aminomethyl)-N,N-dimethylpyridin-2-amine (CAS No. 354824-17-2). The following procedures are based on best practices for handling analogous aminopyridine compounds, given the absence of a specific Safety Data Sheet (SDS) for this exact molecule. A cautious approach is mandatory.
Hazard Identification and Immediate Precautions
While specific hazard data for this compound is limited, related aminopyridine compounds are known to be hazardous. Potential hazards are inferred from these structurally similar chemicals and may include:
-
Acute Toxicity: Harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][2][3]
-
Skin Corrosion/Irritation: May cause skin irritation.[1][2][3][4]
-
Serious Eye Damage/Irritation: May cause serious eye irritation or damage.[1][2][4]
-
Respiratory Irritation: May cause respiratory irritation.[1][3][4]
Immediate Actions: In case of exposure, follow the first aid measures outlined in the table below and seek immediate medical attention.[5][6]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber). Double-gloving is recommended.[4] | To prevent skin contact and potential absorption. |
| Eye and Face Protection | ANSI-approved safety goggles. A face shield should be worn when there is a risk of splashing.[4][5] | To protect eyes from dust, splashes, and vapors. |
| Skin and Body Protection | A fully buttoned laboratory coat, long pants, and closed-toe shoes.[4] | To prevent accidental skin exposure. |
| Respiratory Protection | All handling should be conducted in a certified chemical fume hood.[1][4][5] If a fume hood is not available or for large spills, a NIOSH-approved respirator with an appropriate cartridge is necessary.[5][7] | To avoid inhalation of potentially harmful dust or vapors. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound must take place in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1][5] An emergency eyewash station and safety shower must be readily accessible.
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Gather and inspect all necessary PPE.
-
Have a designated and properly labeled waste container ready.
Handling:
-
Wear the appropriate PPE as detailed in the table above.
-
Use the smallest practical quantity for the experiment.[4]
Post-Handling:
-
Decontaminate the work area and any equipment used.
-
Properly remove and dispose of contaminated PPE.[4]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
Emergency Procedures
| Exposure Type | First Aid Measures |
| Skin Contact | Immediately remove all contaminated clothing.[6] Rinse the affected skin with plenty of water for at least 15 minutes.[5] Seek immediate medical attention.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do so.[6] Seek immediate medical attention.[5] |
| Inhalation | Move the person to fresh air.[5] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[5] Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting.[8] Rinse mouth with water.[2][9] Seek immediate medical attention or call a poison control center.[5] |
| Spills | For small spills, carefully sweep up the material, avoiding dust generation, and place it in a suitable, sealed container for disposal.[5] For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.[4] |
Disposal Plan
Waste containing this compound must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Waste Collection: Collect all waste, including contaminated PPE and disposable labware, in a designated, properly labeled, and sealed hazardous waste container.[1][4] Do not mix with other waste streams.
-
Labeling: Clearly label the waste container with the chemical name and associated hazards.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[4][6]
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. benchchem.com [benchchem.com]
- 5. abdurrahmanince.net [abdurrahmanince.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
